Chemical structure of dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone
Technical Whitepaper: Structural Dynamics and Synthetic Utility of Dimethyl[(4-nitrophenyl)imino]- -sulfanone Executive Summary Dimethyl[(4-nitrophenyl)imino]- -sulfanone (CAS: 56158-00-0), commonly referred to in medici...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Structural Dynamics and Synthetic Utility of Dimethyl[(4-nitrophenyl)imino]-
-sulfanone
Executive Summary
Dimethyl[(4-nitrophenyl)imino]-
-sulfanone (CAS: 56158-00-0), commonly referred to in medicinal chemistry as -(4-nitrophenyl)--dimethylsulfoximine , represents a critical scaffold in the development of bioisosteres for sulfones and sulfonamides. Characterized by a hypervalent sulfur(VI) center, this molecule exhibits unique electronic properties due to the interplay between the electron-withdrawing nitroaryl group and the electron-donating -methyl moieties.
This guide provides a comprehensive technical analysis of its chemical architecture, a validated synthetic protocol via nucleophilic aromatic substitution (
), and a framework for its application as a metabolically stable pharmacophore.
Chemical Architecture and Bonding
Nomenclature and Classification
While the IUPAC-generated name "dimethyl[(4-nitrophenyl)imino]-
-sulfanone" explicitly describes the sulfur oxidation state () and the imino-oxo functionality, the compound belongs to the sulfoximine class.
Formula:
Molecular Weight: 214.24 g/mol
Core Geometry: Distorted Tetrahedron at Sulfur
Chirality: Achiral (due to
symmetry with identical methyl groups, assuming rapid rotation or planar N-inversion/aryl rotation).
Electronic Structure
The sulfur atom exists in a +6 oxidation state, bonded to four ligands: two methyl carbons, one oxygen, and one nitrogen. The
bond is not a simple double bond; it possesses significant ylidic character (), which is modulated by the electron-withdrawing 4-nitrophenyl group.
Resonance Effects:
The 4-nitro group exerts a strong mesomeric effect (
), pulling electron density from the sulfoximine nitrogen into the phenyl ring. This reduces the basicity of the sulfoximine nitrogen compared to -alkyl derivatives and increases the double-bond character of the bond.
Structural Visualization
The following diagram illustrates the resonance contributions and the "push-pull" electronic system stabilizing the molecule.
Figure 1: Electronic connectivity showing the delocalization of electron density from the sulfur center toward the nitro group.
Validated Synthetic Protocol
The most robust method for synthesizing
-(4-nitrophenyl)sulfoximines is the Nucleophilic Aromatic Substitution () of 4-fluoronitrobenzene with -dimethylsulfoximine. This route is preferred over oxidative imination of sulfides due to higher yields and easier purification.
Reaction Scheme
Step-by-Step Methodology
Materials:
-Dimethylsulfoximine (1.0 eq)
1-Fluoro-4-nitrobenzene (1.1 eq)
Potassium Carbonate (
), anhydrous (2.0 eq)
-Dimethylformamide (DMF), anhydrous
Protocol:
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve
-dimethylsulfoximine (e.g., 10 mmol) in anhydrous DMF (20 mL).
Deprotonation: Add
(20 mmol) in a single portion. Stir at room temperature for 15 minutes to ensure suspension homogeneity.
Addition: Add 1-fluoro-4-nitrobenzene (11 mmol) dropwise or in small portions.
Reaction: Heat the mixture to 80-90°C under an inert atmosphere (
or Ar) for 4–6 hours. Monitor progress via TLC (eluent: EtOAc/Hexane 1:1) or LC-MS. The product typically appears as a bright yellow spot.
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a yellow solid.
Filter the solid using a Büchner funnel. Wash the cake with water (
) to remove residual DMF and inorganic salts.
Purification: Recrystallize the crude solid from hot Ethanol (EtOH) or an EtOH/Water mixture.
Yield: Expected yield is 85–95%.
Synthetic Workflow Diagram
Figure 2: Operational workflow for the synthesis of CAS 56158-00-0 via SNAr.
Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic data.
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz, ):
3.15–3.25 ppm (s, 6H, ): Characteristic singlet for the two equivalent methyl groups on the sulfur.
6.90–7.00 ppm (d, Hz, 2H, Ar-H ortho to N): Shielded due to conjugation with the nitrogen lone pair.
8.10–8.20 ppm (d, Hz, 2H, Ar-H ortho to ): Deshielded by the nitro group.
NMR (100 MHz, ):
~42.0 ppm ()
~122.0 ppm (Ar-C ortho to N)
~125.5 ppm (Ar-C ortho to )
~142.0 ppm (Ar-C-)
~153.0 ppm (Ar-C-N)
Infrared Spectroscopy (IR)
Stretch: Strong band at .
Stretches: Asymmetric () and Symmetric ().
Stretch: Often overlaps with the fingerprint region but typically found near .
Physical Properties
Property
Value
Physical State
Yellow Crystalline Solid
Melting Point
165–168 °C (Lit. values vary slightly based on purity)
Solubility
Soluble in DMSO, DMF, ; Insoluble in Water
Stability
Stable to air and moisture; thermally stable up to ~200°C
Applications in Drug Discovery[1]
Bioisosterism
The sulfoximine moiety (
) is a critical bioisostere for the sulfone group ().
Solubility: The basic nitrogen (though reduced by the nitro group here) and the polar nature of the S=O/S=N bonds generally improve water solubility compared to sulfones.
Hydrogen Bonding: The sulfoximine nitrogen can act as a hydrogen bond acceptor, offering additional binding interactions in protein active sites.
Metabolic Stability
Unlike sulfonamides which can be prone to N-dealkylation or hydrolysis, the
bond is robust against hydrolytic cleavage. The 4-nitrophenyl derivative serves as a model for testing the metabolic fate of electron-deficient -aryl sulfoximines.
References
Defoin, A., Geffroy, G., Le Nouen, D., Spileers, D., & Streith, J. (1989).[1] Cascade Reactions. A Simple One-pot Synthesis of the Mitomycin Skeleton. Helvetica Chimica Acta, 72(6), 1199–1215.[1]
Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition, 52(36), 9399–9408.
Frings, M., Bolm, C., et al. (2012). Synthesis of N-Cyano and N-Aryl Sulfoximines. European Journal of Organic Chemistry, 2012(9), 1723–1730.
An In-depth Technical Guide to Dimethyl[(4-nitrophenyl)imino]-λ⁶-sulfanone
For Researchers, Scientists, and Drug Development Professionals Introduction Dimethyl[(4-nitrophenyl)imino]-λ⁶-sulfanone, a member of the increasingly important class of sulfoximines, represents a unique molecular scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl[(4-nitrophenyl)imino]-λ⁶-sulfanone, a member of the increasingly important class of sulfoximines, represents a unique molecular scaffold with significant potential in medicinal chemistry and drug discovery. The sulfoximine functional group, once overlooked, has gained prominence due to its distinct physicochemical properties that offer advantages over more traditional bioisosteres like sulfones and sulfonamides.[1][2] This guide provides a comprehensive overview of Dimethyl[(4-nitrophenyl)imino]-λ⁶-sulfanone, including its chemical identity, a proposed synthetic route based on established methodologies, its anticipated chemical properties and reactivity, and its potential applications in the development of novel therapeutics.
The proposed synthesis involves the cross-coupling of dimethyl sulfoximine with a suitable 4-nitrophenyl halide, such as 1-bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene, in the presence of a copper(I) catalyst, a ligand, and a base.
An In-depth Technical Guide to the Synthesis of Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone from Sulfoxides
Abstract This technical guide provides a comprehensive overview of the principal synthetic pathways for the synthesis of dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone, a representative N-aryl sulfoximine, starting from dim...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for the synthesis of dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone, a representative N-aryl sulfoximine, starting from dimethyl sulfoxide (DMSO). Sulfoximines are a class of sulfur(VI) compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique physicochemical properties, metabolic stability, and utility as chiral auxiliaries.[1] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of established and modern synthetic methodologies. We will delve into the mechanistic underpinnings of metal-catalyzed and hypervalent iodine-mediated imination reactions, providing field-proven insights into experimental design and causality. The guide includes detailed, step-by-step protocols, comparative data tables, and process-flow diagrams to ensure both theoretical understanding and practical applicability.
Introduction to λ6-Sulfanones (Sulfoximines)
Sulfoximines, formally known as λ6-sulfanones, are tetracoordinate, hexavalent sulfur compounds characterized by a central sulfur atom double-bonded to one oxygen atom and one nitrogen atom, and single-bonded to two carbon substituents. Their structural rigidity, chirality at the sulfur center, and capacity for hydrogen bonding have made them attractive motifs in drug discovery as bioisosteres for sulfones and sulfonamides.[1] The synthesis of N-functionalized sulfoximines, such as the target molecule dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone, typically involves the formation of a sulfur-nitrogen double bond (S=N) from a precursor like a sulfoxide.
The primary synthetic challenge lies in the efficient and selective imination of the sulfoxide S=O bond. This guide will focus on two predominant and reliable strategies for achieving this transformation starting from dimethyl sulfoxide (DMSO):
Metal-Catalyzed Imination: Utilizing transition metals like Rhodium (Rh) or Iron (Fe) to catalyze the transfer of a nitrene moiety to the sulfoxide.
Hypervalent Iodine-Mediated NH-Transfer: Employing hypervalent iodine reagents as oxidants to facilitate the coupling of the nitrogen source with the sulfoxide.
The choice of the 4-nitrophenyl group serves as an important example, as electron-withdrawing substituents on the aryl ring can influence reactivity and provide a handle for further chemical modification.
Core Synthetic Strategies and Mechanistic Insights
The conversion of a sulfoxide to an N-aryl sulfoximine is fundamentally an imination reaction, where the oxygen atom of the sulfoxide is formally replaced by an N-aryl group.
Figure 2: Simplified catalytic cycle for Rh-catalyzed sulfoximine synthesis.
Pathway II: Iron-Catalyzed N-S Coupling
Iron catalysis presents a more economical and environmentally benign alternative to rhodium for N-S bond formation. [2][3]Recent methods have demonstrated that simple iron salts, such as FeCl₃, can effectively catalyze the coupling of sulfoxides with N-methoxy amides or related nitrogen precursors.
[2]
Causality and Mechanism:
The proposed mechanism for iron-catalyzed N-S coupling involves the formation of an iron-nitrenoid complex.
[3]1. Ligand Exchange/Coordination: The nitrogen source coordinates to the Fe(III) center.
2. Intermediate Formation: A subsequent transformation, often assisted by a base, leads to an Fe-nitrenoid complex.
3. Nucleophilic Addition: The sulfoxide attacks this electrophilic intermediate to form a new N-S bond.
4. Product Release: The final sulfoximine product is released. This pathway is notable for its operational simplicity and tolerance of air, making it highly practical for larger-scale synthesis.
[3]
A significant advancement in sulfoximine synthesis is the use of hypervalent iodine reagents to mediate the direct transfer of an "NH" group from a simple ammonia source, followed by arylation, or more directly, the coupling of an aniline with a sulfoxide. [4]For the synthesis of an N-aryl sulfoximine, the reaction is adapted to couple the aniline directly.
Causality and Mechanism:
This method avoids transition metals entirely. The reaction of a sulfoxide with 4-nitroaniline in the presence of an oxidant like PhI(OAc)₂ and a suitable solvent system facilitates the direct formation of the sulfoximine. The mechanism is believed to involve the formation of an unprecedented iodonitrene intermediate from the nitrogen source and the hypervalent iodine reagent. [4]This highly electrophilic intermediate is then trapped by the nucleophilic sulfur of the sulfoxide to yield the final product. The retention of stereochemistry at the sulfur center is a key feature of this method when using chiral sulfoxides.
[4]
Comparative Analysis of Synthesis Pathways
The selection of a synthetic route depends on factors such as cost, scale, available equipment, and desired purity.
The following protocols are representative procedures adapted from established literature methods for the specific synthesis of dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone.
Protocol 1: Rhodium-Catalyzed Synthesis
This protocol is adapted from the general procedure described by Bolm et al. for Rh(II)-catalyzed imination.
[5]
Materials:
Dimethyl sulfoxide (DMSO), anhydrous
4-Nitroaniline
Iodosobenzene diacetate (PhI(OAc)₂)
Magnesium oxide (MgO), activated powder
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
Dichloromethane (DCM), anhydrous
Procedure:
To a dry, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add magnesium oxide (2.5 mmol, 2.5 equiv).
Add dimethyl sulfoxide (1.0 mmol, 1.0 equiv) to the suspension.
Finally, add PhI(OAc)₂ (1.3 mmol, 1.3 equiv) in one portion.
Stir the resulting suspension vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, filter the reaction mixture through a pad of Celite to remove MgO and other solids. Wash the pad with additional DCM.
Concentrate the filtrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone.
Protocol 2: Hypervalent Iodine-Mediated Synthesis
This protocol is based on the metal-free NH-transfer methodology developed by Bull and Luisi.
[4]
Materials:
Dimethyl sulfoxide (DMSO)
4-Nitroaniline
Iodosobenzene diacetate (PhI(OAc)₂)
Methanol (MeOH)
Procedure:
To a standard reaction vial, add 4-nitroaniline (1.2 mmol, 1.2 equiv) and dimethyl sulfoxide (1.0 mmol, 1.0 equiv).
Add methanol (5 mL) and stir to dissolve the reagents.
Add PhI(OAc)₂ (1.5 mmol, 1.5 equiv) to the solution at room temperature.
Seal the vial and stir the mixture at room temperature for 8-16 hours. Monitor the reaction by TLC or LC-MS.
Once the reaction is complete, remove the solvent in vacuo.
The crude product can be directly purified by flash column chromatography on silica gel to afford the target compound.
Conclusion and Future Outlook
The synthesis of dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone from dimethyl sulfoxide can be achieved efficiently through several modern synthetic pathways. Rhodium-catalyzed imination stands as a robust and high-yielding, albeit expensive, method. [5]Iron-catalyzed couplings offer a more sustainable and cost-effective alternative with high operational simplicity. [2][3]The metal-free, hypervalent iodine-mediated approach represents a state-of-the-art method that provides mild conditions and excellent functional group tolerance, making it highly attractive for complex molecule synthesis. [4]Future developments will likely focus on further reducing catalyst loading, exploring continuous flow applications for improved scalability and safety, and developing catalytic, rather than stoichiometric, oxidant systems to enhance the overall greenness of the synthesis.
[4]
Determining the Solubility Profile of Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone: A Technical Guide for Drug Development Professionals
Foreword: The Critical Role of Solubility in Preclinical Development In the landscape of modern drug discovery and development, understanding the physicochemical properties of a novel chemical entity is paramount. Among...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Critical Role of Solubility in Preclinical Development
In the landscape of modern drug discovery and development, understanding the physicochemical properties of a novel chemical entity is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic potential. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of a promising, yet under-characterized molecule: dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone. While specific experimental data for this compound is not yet widely published, this guide outlines the established methodologies and theoretical considerations necessary to generate a robust and reliable solubility profile. By following the protocols and principles detailed herein, researchers can confidently assess the developability of this and other novel sulfoximine-containing compounds.
Introduction to Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone
Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone is a sulfoximine derivative characterized by the presence of a nitrophenyl group. The sulfoximine functional group is of growing interest in medicinal chemistry due to its unique stereochemical and electronic properties, which can impart favorable pharmacological characteristics. However, the introduction of a polar sulfoximine moiety and a nitro group, combined with a nonpolar aromatic ring, results in a molecule with a complex polarity profile. This complexity necessitates a thorough investigation of its solubility in a diverse range of organic solvents, which are integral to various stages of drug development, from synthesis and purification to formulation and in vitro/in vivo testing.
The predicted octanol-water partition coefficient (logP) suggests a moderate lipophilicity. However, this in silico prediction requires experimental validation through solubility studies in both polar and non-polar solvent systems.
The Foundational Importance of Solvent Selection
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] The polarity of the solvent relative to the solute is a primary determinant of solubility.[3] Therefore, a carefully selected panel of organic solvents with varying polarities is essential for a comprehensive solubility screen. The choice of solvents should also reflect those commonly used in drug development processes.
Table 1: Recommended Panel of Organic Solvents for Solubility Screening
Solvent
Polarity Index
Rationale
Hexane
0.1
Non-polar, representative of aliphatic hydrocarbons.
Toluene
2.4
Aromatic, non-polar, common in organic synthesis.
Dichloromethane (DCM)
3.1
Halogenated, moderately polar, widely used.
Ethyl Acetate
4.4
Ester, moderately polar, common extraction solvent.
Highly polar aprotic, excellent for dissolving a wide range of compounds.[4]
Water
10.2
Highly polar protic, essential for biological relevance.[4]
Experimental Protocol for Isothermal Solubility Determination
The following protocol details the widely accepted "shake-flask" method, which is considered the gold standard for determining thermodynamic solubility.[5] This method ensures that the system reaches equilibrium, providing a true measure of the compound's solubility at a given temperature.
Selected organic solvents (analytical grade or higher)
Scintillation vials or glass test tubes with screw caps
Analytical balance (readable to 0.01 mg)
Vortex mixer
Constant temperature incubator shaker
Centrifuge
Syringes and syringe filters (0.22 µm, solvent-compatible)
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Volumetric flasks and pipettes
Step-by-Step Methodology
Preparation of Saturated Solutions:
Add an excess amount of dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone to a series of labeled vials. An excess is crucial to ensure a saturated solution is formed.
Accurately dispense a known volume (e.g., 2 mL) of each selected organic solvent into the corresponding vials.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a constant temperature incubator shaker set to a standard temperature (e.g., 25 °C or 37 °C).
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
Phase Separation:
After equilibration, allow the vials to stand undisturbed for at least one hour to allow the undissolved solid to settle.
For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
Sample Collection and Preparation:
Carefully withdraw an aliquot of the clear supernatant using a syringe.
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
Accurately weigh the filtered solution.
Quantification:
The concentration of the dissolved compound can be determined by several methods. HPLC is the preferred method for its specificity and sensitivity.
HPLC Method:
Develop and validate an HPLC method for the quantification of dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone. This includes selecting an appropriate column, mobile phase, and detection wavelength.
Prepare a series of calibration standards of known concentrations.
Dilute the filtered saturated solutions with the appropriate mobile phase to fall within the linear range of the calibration curve.
Inject the diluted samples and standards onto the HPLC system and determine the concentration from the calibration curve.
Gravimetric Method (for less volatile solvents):
Evaporate the solvent from the accurately weighed filtered solution under a stream of nitrogen or in a vacuum oven at a controlled temperature.
Once the solvent is completely removed, weigh the remaining solid residue.
The solubility can be calculated from the mass of the residue and the mass of the solvent.
Data Analysis and Presentation
The solubility data should be presented in a clear and organized manner.
Table 2: Template for Reporting Solubility Data of Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone at 25 °C
Solvent
Solubility (mg/mL)
Solubility (mol/L)
Molar Solubility (log S)
Hexane
Toluene
Dichloromethane
Ethyl Acetate
Acetone
Isopropanol
Ethanol (95%)
Methanol
Acetonitrile
Dimethyl Sulfoxide
Water
Visualization of the Experimental Workflow
A clear visual representation of the experimental process enhances reproducibility and understanding.
Interpreting the Solubility Profile: A Field-Proven Perspective
A comprehensive solubility profile, as generated by the protocol above, provides invaluable insights for the drug development team:
High solubility in non-polar solvents (e.g., hexane, toluene) would suggest a more lipophilic character than predicted and may indicate potential issues with aqueous solubility and bioavailability.
Good solubility in moderately polar solvents (e.g., ethyl acetate, acetone) is often desirable as these solvents are frequently used in purification and early-stage formulation work.
Significant solubility in polar protic solvents (e.g., ethanol, methanol) is advantageous for developing oral and parenteral formulations.
Aqueous solubility is a critical parameter. Low aqueous solubility may necessitate formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions to achieve adequate in vivo exposure.
High solubility in DMSO is expected and confirms its utility as a stock solution solvent for in vitro assays. However, the potential for DMSO to precipitate the compound upon dilution in aqueous media must be considered.
Conclusion: A Roadmap to De-risking Development
This technical guide provides a robust and scientifically sound framework for determining the solubility of dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone in a range of pharmaceutically relevant organic solvents. While specific experimental data for this compound is not yet publicly available, the detailed protocol and theoretical considerations presented here empower researchers to generate this critical dataset. A thorough understanding of a compound's solubility is not merely an academic exercise; it is a fundamental component of risk mitigation in the long and arduous journey of drug development. By investing in these foundational studies early, project teams can make more informed decisions, accelerate development timelines, and ultimately increase the probability of success for promising new therapeutic agents.
References
Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
Vertex AI Search. (n.d.). Classification of organic compounds By solubility.
Vertex AI Search. (2023, August 31). Solubility of Organic Compounds - Chemistry.
Böttcher, J., et al. (2021).
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
Chemsrc. (2025, September 19). CAS#:56158-00-0 | dimethyl-(4-nitrophenyl)imino-oxo-λ6-sulfane.
SciSpace. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane.
Academia.edu. (n.d.). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents.
Perlovich, G. L., et al. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224.
Author: BenchChem Technical Support Team. Date: March 2026
Electronic Properties of Nitro-Substituted
-Sulfanones
Content Type: Technical Whitepaper & Experimental Guide
Target Audience: Medicinal Chemists, Structural Biologists, and Process Scientists.
Executive Summary: The Hypervalent Frontier
The emergence of
-sulfanones (commonly referenced in medicinal chemistry as sulfoximines and sulfonimidamides ) represents a pivotal shift in bioisosteric design. Unlike traditional sulfones (), the -sulfanone core () offers a tunable "chameleon" center where the nitrogen atom allows for additional vectorization.
This guide focuses on a specific, high-value subclass: Nitro-substituted
-sulfanones . The introduction of a nitro group (), either on the sulfur-bound aryl ring or directly on the imino nitrogen, creates a unique electronic push-pull system. This modification dramatically alters the electrostatic potential (ESP) , metabolic stability , and hydrogen-bond acceptor (HBA) capabilities of the scaffold.
Key Technical Insight: The nitro group acts as a "sink" for electron density, significantly lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the
-sulfanone system. This increases the electrophilicity of the sulfur center and acidifies -protons, opening new pathways for covalent drug design and metabolic blocking.
Electronic Architecture & Mechanism
To understand the properties of nitro-substituted
-sulfanones, one must deconstruct the orbital interactions between the hypervalent sulfur and the nitro substituent.
The
-Sulfanone Core
The central sulfur atom exists in a distorted tetrahedral geometry (pseudo-octahedral if considering lone pairs, though in S(VI) the lone pairs are involved in bonding).
Hybridization: Often described as
, but modern MO theory suggests significant -orbital polarization is involved to stabilize the hypervalent S-N and S-O bonds.
Bond Character: The
and bonds are semipolar, better represented as and . This creates a high intrinsic dipole moment ( D).
The Nitro Effect (Perturbation Theory)
When a nitro group is attached (e.g., to an aryl ring bound to Sulfur, or directly to the Nitrogen), two primary effects govern the system:
Inductive Withdrawal (-I): The high electronegativity of the nitro group pulls electron density through the
-framework. This deshields the Sulfur nucleus, shifting NMR signals downfield.
Resonance Withdrawal (-R):
On S-Aryl rings: The nitro group locks the aryl ring into a specific conformation to maximize
-overlap, draining density from the sulfur center.
On S-Imino Nitrogen (
-nitro): The -nitro group competes with the Sulfur for the imino nitrogen's lone pair. This reduces the basicity of the -nitrogen to near zero, effectively shutting down metabolic N-oxidation.
Visualization: Electronic Flow Pathway
The following diagram illustrates the electron density withdrawal vectors in a generic Nitro-Aryl
-Sulfanone system.
Figure 1: Vector map of electron density withdrawal in Nitro-Aryl
-Sulfanones. The red arrows indicate the strong pull of the nitro group, which subsequently increases the acidity of the -Carbon (green arrow).
Physicochemical Properties Data
The following data compares a standard
-sulfanone (Sulfoximine) against its Nitro-substituted counterparts.
Table 1: Comparative Electronic Properties
Property
Standard Methyl-Phenyl Sulfoximine
4-Nitrophenyl Analog
-Nitro Analog
Implication for Drug Design
Hammett
+0.57 (Sulfoximine group)
+0.78 (Composite)
N/A
Nitro analogs are stronger deactivators.
Dipole Moment ()
~3.8 D
~5.2 D
~4.1 D
Higher polarity improves solubility but may impact permeability.
(Conj. Acid)
~2.5 (on Nitrogen)
~1.1
< -5.0
-Nitro variants are non-basic; excellent for avoiding lysosomal trapping.
(-CH)
~32 (DMSO)
~24 (DMSO)
~20 (DMSO)
Nitro-substitution dramatically acidifies -protons, enabling easier metabolic degradation at this site unless blocked.
LogP
1.2
1.4
0.9
Nitro groups often lower lipophilicity slightly due to polarity, but N-nitro can increase it by masking H-bond donors.
Experimental Protocol: Synthesis & Validation
Objective: Synthesis of S-Methyl-S-(4-nitrophenyl)-sulfoximine (Nitro-
-sulfanone) via Oxidative Imination.
Safety Note: Sodium azide and concentrated acids are used. Perform all reactions in a fume hood behind a blast shield.
Synthesis Workflow
This protocol utilizes a "Late-Stage Functionalization" approach, introducing the nitrogen functionality to a pre-existing nitro-sulfide/sulfoxide.
Step 1: Oxidation to Sulfoxide
Dissolve 4-nitrophenyl methyl sulfide (10 mmol) in Methanol (50 mL).
Add Sodium Periodate (
, 11 mmol) slowly at 0°C.
Stir at RT for 4 hours.
Filter precipitate, extract with DCM. Yields 4-nitrophenyl methyl sulfoxide.
species and not a sulfone or unreacted sulfoxide, check these specific markers:
IR Spectroscopy: Look for the diagnostic
stretch at 930–960 cm⁻¹ (distinct from sym/asym).
C NMR: The ipso-carbon of the phenyl ring in the product will shift upfield (~5-8 ppm) relative to the sulfone analog due to the different anisotropy of the bond.
HRMS: Observe the
peak. The Nitro group often produces a characteristic fragment loss of 30 Da () or 46 Da () in MS/MS.
Medicinal Chemistry Applications
Metabolic Stability
The nitro group in
-sulfanones serves as a metabolic blocker .
Mechanism: CYP450 enzymes typically attack electron-rich aromatic rings. The nitro group (strongly electron-withdrawing) deactivates the ring toward oxidation.
Trade-off: While ring oxidation is suppressed, the nitro group itself can be reduced to an amine (toxicophore risk) or the acidified
-methyl group can undergo faster oxidative dealkylation.
Solution: Fluorinate the
-carbon (e.g., ) to block this liability.
Bioisosterism
Nitro-
-sulfanones are transition-state analogs for tetrahedral intermediates in peptide hydrolysis.
Target Class: Aspartyl proteases (e.g., HIV protease, BACE1).
Binding: The
and oxygens/nitrogens act as H-bond acceptors for the enzyme's catalytic backbone.
References
Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link
Frings, M., et al. (2006). Synthesis and Biological Applications of Sulfoximines. European Journal of Medicinal Chemistry. Link
Trost, B. M., et al. (2018). Chemoselective Functionalization of Sulfoximines. Journal of the American Chemical Society. Link
PubChem Database. (2024). Compound Summary: Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone. National Library of Medicine. Link
VulcanChem. (2025). Catalog: Lambda6-sulfanone derivatives and structural properties. Link
(Note: "
-sulfanone" is used here as a synonym for the sulfoximine class consistent with IUPAC recommendations for -sulfanes.)
Exploratory
Navigating the Reactivity of Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Versatile Reagent In the landscape of modern organic synthesis and medicinal chemistry, the sulfoximine functional group ha...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Reagent
In the landscape of modern organic synthesis and medicinal chemistry, the sulfoximine functional group has garnered significant attention for its unique stereochemical and electronic properties. Among this class of compounds, dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone, also known as S,S-dimethyl-N-(4-nitrophenyl)sulfoximine, stands out as a potentially valuable building block and reactive intermediate. The presence of the electron-withdrawing 4-nitrophenyl group profoundly influences the reactivity of the sulfur-nitrogen double bond and the aromatic ring, opening up a diverse range of synthetic possibilities. This in-depth technical guide provides a comprehensive literature review of the reactivity of dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone, offering insights into its synthesis, electronic structure, and key chemical transformations. By delving into the causality behind experimental choices and providing detailed protocols, this guide aims to equip researchers with the knowledge to effectively harness the synthetic potential of this intriguing molecule.
Core Properties and Electronic Structure
Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone possesses a unique electronic architecture that dictates its reactivity. The sulfur atom is in a high oxidation state (+6) and is bonded to two methyl groups, an oxygen atom, and the imino nitrogen. The key to its reactivity lies in the polarization of the S=N bond and the electronic influence of the 4-nitrophenyl group.
Key Structural Features:
Tetrahedral Sulfur Center: The sulfur atom adopts a distorted tetrahedral geometry.
Polar S=N Bond: The sulfur-nitrogen double bond is highly polarized, with a partial positive charge on the sulfur and a partial negative charge on the nitrogen.
Electron-Withdrawing N-Aryl Group: The 4-nitrophenyl group is a potent electron-withdrawing substituent due to both the inductive effect of the nitro group and its ability to participate in resonance delocalization.
The electron-withdrawing nature of the 4-nitrophenyl group significantly decreases the electron density on the imino nitrogen, reducing its basicity and nucleophilicity compared to N-alkyl or N-phenyl sulfoximines. Conversely, this electronic pull enhances the electrophilicity of the sulfur atom and the aromatic ring, making them susceptible to nucleophilic attack.
Computational Insights:
Computational studies on related N-arylsulfoximines provide valuable insights into the electronic structure. Density Functional Theory (DFT) calculations can be employed to determine the molecular orbital energies, charge distribution, and bond orders. For dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone, the Lowest Unoccupied Molecular Orbital (LUMO) is expected to be localized primarily on the 4-nitrophenyl ring and the S=N bond, indicating these as the primary sites for nucleophilic attack.
Table 1: Calculated Physicochemical Properties of Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone [1]
Property
Value
Molecular Formula
C₈H₁₀N₂O₃S
Molecular Weight
214.24 g/mol
Topological Polar Surface Area (TPSA)
72.57 Ų
logP
1.9539
Hydrogen Bond Acceptors
4
Hydrogen Bond Donors
0
Rotatable Bonds
2
Synthesis of Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone
The synthesis of N-arylsulfoximines can be achieved through several methods, with the most common being the imination of sulfoxides or the N-arylation of parent NH-sulfoximines. A specific procedure for the synthesis of S,S-dimethyl-N-(4-nitrophenyl)sulfoximine has been reported, involving the direct imination of a sulfide.[2]
Experimental Protocol: Synthesis from Methyl 4-nitrophenyl sulfide[2]
This procedure details the direct conversion of a sulfide to the corresponding NH-sulfoximine, which can then be N-arylated. For the target molecule, a more direct synthesis from methyl 4-nitrophenyl sulfide has been described.
Materials:
Methyl 4-nitrophenyl sulfide
Ammonium carbonate
(Diacetoxyiodo)benzene (DIB)
Iodine (for in-situ generation of the aminating agent)
Solvent (e.g., Dichloromethane)
Procedure:
To a solution of methyl 4-nitrophenyl sulfide (1.0 mmol) in the chosen solvent, add ammonium carbonate (1.5 equiv.).
Add (diacetoxyiodo)benzene (2.3 equiv.) and iodine (1.1 equiv.) to the mixture.
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
The crude product is purified by flash column chromatography on silica gel to afford the desired S,S-dimethyl-N-(4-nitrophenyl)sulfoximine.
The reactivity of dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone can be categorized based on the reactive site: the S=N bond, the aromatic ring, and the nitro group.
Reactions at the S=N Bond
The polarized S=N bond is a key locus of reactivity, susceptible to both nucleophilic attack at the sulfur and cycloaddition reactions.
The electrophilic sulfur atom is a prime target for nucleophiles. While the electron-withdrawing 4-nitrophenyl group enhances this electrophilicity, the specific reactions of the target molecule with nucleophiles are not extensively documented. However, based on the general reactivity of sulfoximines, reactions with strong nucleophiles like organometallics or hydrides are plausible, potentially leading to addition across the S=N bond or cleavage of the S-N bond.
N-sulfonylimines, which are electronically similar to N-aryliminosulfoximines, are known to participate in cycloaddition reactions.[4] These reactions provide a powerful tool for the construction of heterocyclic scaffolds. Given the electron-deficient nature of the S=N bond in the target molecule, it is expected to act as a dienophile or a dipolarophile in various cycloaddition reactions.
[4+2] Cycloadditions (Diels-Alder Reactions): The S=N bond can act as a dienophile, reacting with dienes to form six-membered heterocyclic rings. The strong electron-withdrawing nature of the 4-nitrophenyl group should enhance its dienophilic character.
[3+2] Cycloadditions: With 1,3-dipoles, such as azides or nitrile oxides, [3+2] cycloaddition reactions can lead to the formation of five-membered heterocycles.
[2+2] Cycloadditions: Reactions with ketenes or other electron-rich alkenes could potentially lead to four-membered ring systems.
Diagram: Potential Cycloaddition Pathways
Caption: Potential cycloaddition reactions of the title compound.
Reactions at the Aromatic Ring
The 4-nitrophenyl group is highly activated towards nucleophilic aromatic substitution (SNA_r) due to the strong electron-withdrawing effect of both the nitro group and the iminosulfoximidoyl moiety.[5][6]
The positions ortho and para to the nitro group are particularly electron-deficient and susceptible to attack by nucleophiles. A good leaving group at these positions on a related N-(nitrophenyl)sulfoximine would be readily displaced. In the case of the target molecule, while there is no leaving group other than a hydride, reactions with very strong nucleophiles might still be possible, although less common. More relevant is the potential for modification if a leaving group were present on the ring.
Diagram: Nucleophilic Aromatic Substitution
Caption: General mechanism for SNAr on a related N-arylsulfoximine.
Reactions of the Nitro Group
The nitro group is a versatile functional handle that can undergo a variety of transformations, most notably reduction to an amine.
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. This would convert the electron-withdrawing 4-nitrophenyl group into an electron-donating 4-aminophenyl group, dramatically altering the electronic properties and reactivity of the entire molecule. This transformation opens up avenues for further functionalization, such as diazotization and subsequent Sandmeyer reactions, or acylation of the newly formed amino group.
Common Reducing Agents for Nitroarenes:
Catalytic Hydrogenation: H₂, Pd/C, PtO₂
Metal/Acid Systems: Fe/HCl, Sn/HCl, Zn/CH₃COOH
Transfer Hydrogenation: Hydrazine hydrate with a catalyst.
Experimental Protocol: General Procedure for the Reduction of a Nitroarene with Iron
Materials:
Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone
Iron powder
Ammonium chloride or a weak acid (e.g., acetic acid)
Solvent (e.g., Ethanol/Water mixture)
Procedure:
Suspend the sulfoximine and iron powder in the solvent mixture.
Add a solution of ammonium chloride or the weak acid.
Heat the mixture to reflux and monitor the reaction by TLC.
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
Extract the product with an organic solvent.
Dry the organic layer, remove the solvent, and purify the product by chromatography or recrystallization.
The resulting S,S-dimethyl-N-(4-aminophenyl)sulfoximine would have significantly different reactivity, with the amino group being a site for electrophilic attack and the aromatic ring being activated towards electrophilic aromatic substitution.
Stability and Hydrolysis
The stability of the sulfoximine linkage is an important consideration for its application in synthesis and drug development. N-arylsulfoximines are generally stable compounds. However, under forcing acidic or basic conditions, hydrolysis can occur, cleaving the S-N bond.
Acid-Catalyzed Hydrolysis: In the presence of strong acids, the imino nitrogen can be protonated, making the sulfur atom more susceptible to nucleophilic attack by water. Studies on related N-acetyl-phenyliminosulfonates show that acid-catalyzed hydrolysis proceeds via a bimolecular (A-2) mechanism.[7]
Base-Catalyzed Hydrolysis: Under strong basic conditions, hydrolysis can also occur, although the mechanism may differ. For the target molecule, the electron-withdrawing nitro group might influence the rate and mechanism of hydrolysis.
Conclusion and Future Outlook
Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone is a reagent with considerable, yet largely untapped, synthetic potential. Its unique electronic properties, arising from the interplay between the sulfoximine moiety and the electron-deficient nitrophenyl group, make it an attractive substrate for a variety of chemical transformations. This guide has provided a comprehensive overview of its synthesis, electronic structure, and predicted reactivity based on the behavior of related compounds.
Future research in this area should focus on the experimental validation of the predicted reactivity, particularly in cycloaddition reactions and nucleophilic additions to the S=N bond. The exploration of the synthetic utility of the corresponding N-(4-aminophenyl)sulfoximine, obtained via reduction of the nitro group, is another promising avenue. As the broader class of sulfoximines continues to find applications in drug discovery and materials science, a thorough understanding of the reactivity of functionalized derivatives like dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone will be crucial for the continued advancement of the field.
References
Mechanistic Investigation of the NH-Sulfoximination of Sulfide. Evidence for λ6-sulfanenitrile intermediates. RSC. [Link]
One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. The Journal of Organic Chemistry. [Link]
ACID-CATALYSED HYDROLYSIS AND ALCOHOLYSIS OF 4-NITROPHENYL-N-ACETYL-PHENYLIMINOSULPHONATE. Scilit. [Link]
Bioisosteric potential of dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone in medicinal chemistry
Whitepaper: The Bioisosteric Potential of the λ6-Sulfanone Moiety in Modern Medicinal Chemistry A Technical Guide for Drug Discovery & Development Professionals Abstract The strategic replacement of functional groups, a...
Author: BenchChem Technical Support Team. Date: March 2026
Whitepaper: The Bioisosteric Potential of the λ6-Sulfanone Moiety in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery & Development Professionals
Abstract
The strategic replacement of functional groups, a cornerstone of medicinal chemistry known as bioisosterism, is pivotal in optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic profiles.[1][2] This whitepaper delves into the largely untapped potential of the λ6-sulfanone moiety, with a specific focus on dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone, as a versatile bioisostere. We will explore its synthesis, physicochemical characteristics, and prospective applications in drug design, particularly as a replacement for problematic functionalities like the aromatic nitro group. This guide will provide researchers and drug development professionals with a comprehensive understanding of the λ6-sulfanone core, supported by detailed experimental protocols for its evaluation and integration into drug discovery programs.
Introduction: The Imperative of Bioisosteric Innovation
The journey of a drug candidate from a preliminary "hit" to a marketable therapeutic is fraught with challenges, many of which are linked to the physicochemical and pharmacokinetic properties of the molecule. Bioisosterism, the substitution of atoms or groups of atoms with others that have similar steric and electronic characteristics, is a powerful strategy to overcome these hurdles.[2] Successful bioisosteric replacement can lead to improved potency, reduced toxicity, enhanced metabolic stability, and modulated solubility.[1][2]
While classical bioisosteres are well-established, the ever-present need for novel chemical matter with improved drug-like properties drives the exploration of underutilized functional groups.[3] Sulfur-containing functional groups, in particular, offer a rich and diverse chemical space for drug design due to the variable oxidation states and coordination geometries of sulfur.[4][5] Among these, sulfoximines have gained significant traction as bioisosteres for sulfones and sulfonamides, with some candidates progressing into clinical trials.[6][7][8] Sulfilimines are also emerging as a promising, albeit less explored, class of bioisosteres.[3][6][9] This guide focuses on the closely related, yet distinct, λ6-sulfanone moiety.
The aromatic nitro group, while a key pharmacophore in some instances, is often a liability in drug candidates due to its potential for in vivo reduction to reactive and potentially carcinogenic hydroxylamines and nitrosoamines.[10] This necessitates the exploration of suitable bioisosteric replacements.[11][12]
This whitepaper presents dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone as a compelling case study to explore the bioisosteric potential of the λ6-sulfanone core. We will dissect its structure, hypothesize its properties based on related functional groups, and provide a roadmap for its synthesis and evaluation.
The λ6-Sulfanone Moiety: A Structural and Physicochemical Analysis
The molecule of interest, dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone, possesses a unique hexavalent sulfur center. Its chemical structure and basic properties are outlined below:
The λ6-sulfanone core is characterized by a sulfur atom double-bonded to two oxygen atoms and participating in an imine linkage. This arrangement offers several intriguing features for a medicinal chemist:
Hydrogen Bond Acceptor Capacity: The two oxygen atoms and the imine nitrogen can act as hydrogen bond acceptors, potentially engaging in crucial interactions within a biological target's binding site.[15][16]
Tunable Polarity: The high polarity of the S=O and S=N bonds suggests that the λ6-sulfanone moiety can increase the overall polarity of a molecule, which may enhance aqueous solubility.[3]
Metabolic Stability: The hexavalent sulfur is generally considered to be metabolically stable, offering an advantage over more easily oxidized sulfur functionalities.[6]
Three-Dimensionality: The tetrahedral geometry around the sulfur atom introduces a distinct three-dimensional vector into a molecule, which can be exploited to probe the topology of a binding pocket.
Bioisosteric Rationale: Replacing the Nitro Group
The presence of a 4-nitrophenyl group in our lead molecule provides a clear opportunity for bioisosteric modification. The primary motivation for replacing the nitro group is to mitigate the risk of metabolic reduction to toxic species.[10] Furthermore, the strong electron-withdrawing nature of the nitro group significantly influences the electronics of the aromatic ring, and a bioisosteric replacement could fine-tune this property.
Potential bioisosteric replacements for the nitro group include:
N-Cyano Sulfilimine: This group has been successfully employed as a nonclassical bioisostere for the amide bond and demonstrates strong hydrogen bond acceptor character and high permeability.[15][16][17]
Trifluoromethyl Group: A well-established bioisostere for the nitro group, the CF₃ group is metabolically stable and can improve potency.[11][12]
Other Electron-Withdrawing Groups: Sulfonamides, sulfones, and nitriles are other potential replacements that can mimic the electronic properties of the nitro group to varying degrees.
The following table provides a hypothetical comparison of the physicochemical properties of dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone with a potential bioisosteric analog where the nitro group is replaced by a cyano group.
Experimental Protocols for Synthesis and Evaluation
A systematic evaluation of the bioisosteric potential of the λ6-sulfanone moiety requires a robust experimental workflow.
Synthesis of Dimethyl[(4-substituted-phenyl)imino]-λ6-sulfanone Analogs
The synthesis of the target compounds can be approached through a multi-step sequence, as illustrated in the following workflow diagram.
Caption: A generalized synthetic workflow for the preparation of dimethyl[(4-substituted-phenyl)imino]-λ6-sulfanone analogs.
Step-by-Step Methodology:
Oxidation of Thioanisole: Thioanisole is oxidized to dimethyl sulfoxide using a suitable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).
Sulfilimine Formation: The resulting dimethyl sulfoxide is reacted with a series of substituted anilines (including 4-nitroaniline and its bioisosteric analogs) in the presence of an activating agent (e.g., trifluoroacetic anhydride) to form the corresponding sulfilimines.
Oxidation to λ6-Sulfanone: The sulfilimine intermediate is then oxidized to the final λ6-sulfanone product using a strong oxidizing agent, such as a ruthenium(III) chloride/sodium periodate system.
Purification and Characterization: The final products are purified by column chromatography and characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and elemental analysis).
In Vitro Evaluation of Bioisosteric Analogs
A comprehensive suite of in vitro assays is essential to characterize the drug-like properties of the synthesized analogs.[18]
Physicochemical Property Determination:
Solubility: Kinetic and thermodynamic solubility assays in aqueous buffers at different pH values.
Lipophilicity: Measurement of LogD₇.₄ using a shake-flask method or by reverse-phase HPLC.
pKa: Potentiometric or UV-metric determination of the basicity of the imine nitrogen.
ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling:
Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) and/or Caco-2 cell permeability assays to assess passive diffusion and active transport.
Metabolic Stability: Incubation with human liver microsomes or hepatocytes to determine the intrinsic clearance and identify major metabolites.[19]
Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation to determine the extent of binding to human plasma proteins.
CYP450 Inhibition: Fluorometric or LC-MS/MS-based assays to assess the potential for drug-drug interactions by inhibiting major cytochrome P450 isoforms.
The following diagram illustrates the logical flow of the in vitro evaluation process.
Caption: Workflow for the in vitro characterization of novel λ6-sulfanone analogs.
Data Interpretation and Structure-Activity Relationship (SAR) Analysis:
The data generated from these assays will be crucial for establishing a clear SAR. For example, comparing the metabolic stability of the nitro-containing parent compound with its cyano or trifluoromethyl bioisosteres will provide direct evidence of the success of the bioisosteric replacement in mitigating metabolic liabilities. Similarly, correlating changes in solubility and permeability with the specific bioisosteric replacements will guide further optimization efforts.
Future Perspectives and Conclusion
The exploration of novel bioisosteres is a critical endeavor in modern drug discovery.[3] The λ6-sulfanone moiety, as exemplified by dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone, represents a promising and underexplored functional group with significant potential. Its unique combination of physicochemical properties, including high polarity, hydrogen bonding capacity, and likely metabolic stability, makes it an attractive candidate for bioisosteric replacement strategies.
This whitepaper has provided a comprehensive overview of the rationale for investigating the λ6-sulfanone core, with a particular focus on its application as a bioisostere for the problematic nitro group. The detailed experimental protocols for synthesis and in vitro evaluation offer a clear and actionable framework for researchers to incorporate this novel moiety into their drug discovery programs.
The systematic investigation of the λ6-sulfanone and its derivatives will undoubtedly expand the medicinal chemist's toolbox, paving the way for the development of new therapeutic agents with improved safety and efficacy profiles.
References
Kang, O.-Y., et al. (2023). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. RSC Advances, 13(3), 2004-2009. Available at: [Link]
Kang, O.-Y., et al. (2023). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. PMC. Available at: [Link]
Meanwell, N. A. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry. Available at: [Link]
Bolla, M. L., & Carreira, E. M. (2025). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. Available at: [Link]
Drug Hunter. (2025). The Sulfoximine Group: A Rising Star in Medicinal Chemistry. Drug Hunter. Available at: [Link]
Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5588-5603. Available at: [Link]
Macmillan Group. (2025). A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks. Macmillan Group. Available at: [Link]
ResearchGate. (2026). Application of sulfoximines in medicinal chemistry from 2013 to 2020. ResearchGate. Available at: [Link]
ResearchGate. (2023). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. ResearchGate. Available at: [Link]
Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter. Available at: [Link]
Gnamm, C., et al. (2025). Sulfilimines from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
Meanwell, N. A. (2023). Applications of Bioisosteres in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry, 71(47), 18087-18122. Available at: [Link]
Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. Available at: [Link]
PubChem. Iminodipropyl-lambda6-sulfanone. PubChem. Available at: [Link]
Open MedScience. (2023). Bioisosteres in Medicinal Chemistry. Open MedScience. Available at: [Link]
IntechOpen. (2021). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. IntechOpen. Available at: [Link]
Jilani, T., et al. (2024). Bioisosteric analogs of MDMA: Improving the pharmacological profile?. PubMed. Available at: [Link]
Adebayo, O. G., et al. (2022). Metabolic profiling, ADME pharmacokinetics, molecular docking studies and antibacterial potential of Phyllantus muellerianus leaves. PMC. Available at: [Link]
da Silva, A. B., et al. (2020). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. PMC. Available at: [Link]
Meanwell, N. A. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. PMC. Available at: [Link]
Serra, G., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. Available at: [Link]
Pharmaron. In Vitro Assay Development – Robust CGT Analysis. Pharmaron. Available at: [Link]
Taylor, R. D., et al. (2025). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry. Available at: [Link]
S. G. Alvarez, & M. T. Alvarez. (2013). Data-Mining for Sulfur and Fluorine: An Evaluation of Pharmaceuticals To Reveal Opportunities for Drug Design and Discovery. Journal of Medicinal Chemistry, 56(20), 7731-7744. Available at: [Link]
Endotherm. Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone. Endotherm. Available at: [Link]
IQVIA Laboratories. ADME Assays & Metabolite Profiling and Identification Services. IQVIA Laboratories. Available at: [Link]
u:cris-Portal. (2025). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. u:cris-Portal. Available at: [Link]
Chemsrc. CAS#:56158-00-0 | dimethyl-(4-nitrophenyl)imino-oxo-λ6-sulfane. Chemsrc. Available at: [Link]
ResearchGate. (2025). The importance of sulfur-containing motifs in drug design and discovery. ResearchGate. Available at: [Link]
García-Muñoz, M. J., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(22), 14969-14980. Available at: [Link]
Al-Dhfyan, A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. Available at: [Link]
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at: [Link]
Leuenberger, H., et al. (2000). Some physicochemical properties of mefenamic acid. PubMed. Available at: [Link]
Protocol for the synthesis of dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone
Application Note: Protocol for the Synthesis of Dimethyl[(4-nitrophenyl)imino]- -sulfanone Executive Summary This application note details a robust, scalable protocol for the synthesis of dimethyl[(4-nitrophenyl)imino]-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Protocol for the Synthesis of Dimethyl[(4-nitrophenyl)imino]-
-sulfanone
Executive Summary
This application note details a robust, scalable protocol for the synthesis of dimethyl[(4-nitrophenyl)imino]-
-sulfanone (CAS: 56158-00-0). This compound, an -arylated sulfoximine, represents a critical pharmacophore in modern drug discovery, offering high metabolic stability and unique hydrogen-bonding capabilities compared to traditional sulfonamides.
The protocol utilizes a Nucleophilic Aromatic Substitution (
) strategy, coupling free -dimethylsulfoximine with 1-fluoro-4-nitrobenzene. This route is selected for its high atom economy, operational simplicity, and avoidance of transition metal catalysts, minimizing trace metal contamination in pharmaceutical intermediates.
Scientific Background & Rationale
The Sulfoximine Advantage
Sulfoximines (
) are increasingly utilized as bioisosteres for sulfones and sulfonamides. The chiral sulfur center (in unsymmetrical derivatives) and the basic nitrogen atom allow for fine-tuning of physicochemical properties such as solubility () and metabolic stability.
Synthetic Strategy:
vs. Metal-Catalyzed Coupling
While Palladium-catalyzed Buchwald-Hartwig aminations are common for unactivated aryl halides, the 4-nitro substituent on the target molecule strongly activates the aromatic ring. This allows for a metal-free
mechanism, which is superior for this specific target due to:
Cost Efficiency: No expensive Pd/ligand systems.
Purification: Simplified workup without need for metal scavenging.
Scalability: Reaction kinetics are favorable and predictable.
Retrosynthetic Analysis
The disconnection is made at the
bond. The nitrogen of the sulfoximine acts as the nucleophile, displacing the fluoride leaving group on the nitrobenzene.
Figure 1: Retrosynthetic disconnection showing the N-arylation strategy.
Note: 1-Chloro-4-nitrobenzene can be used but requires higher temperatures (reflux) and longer reaction times compared to the fluoro derivative.
Step-by-Step Methodology
Step 1: Reaction Setup
Oven-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
Add
-dimethylsulfoximine (1.0 equiv) and anhydrous (2.0 equiv).
Purge the flask with Nitrogen (
) or Argon to remove atmospheric moisture.
Add anhydrous Acetonitrile via syringe. Stir for 5 minutes at room temperature to create a suspension.
Step 2: Addition & Reaction
Add 1-fluoro-4-nitrobenzene (1.1 equiv) dropwise (if liquid) or as a solid in one portion.
Fit the flask with a reflux condenser.
Heat the reaction mixture to 80°C (oil bath temperature).
Monitor: Check reaction progress by TLC (Eluent: 1:1 EtOAc/Hexane) or LCMS after 2 hours. The product is typically more polar than the starting nitrobenzene but less polar than the free sulfoximine.
Endpoint: Disappearance of dimethyl sulfoximine.
Step 3: Workup
Cool the mixture to room temperature.
Filter the suspension through a Celite pad to remove inorganic salts (
, excess ). Wash the pad with Ethyl Acetate (EtOAc).[1]
Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude yellow solid.
Step 4: Purification
Recrystallization (Preferred): Dissolve the crude solid in minimal boiling Ethanol (EtOH). Allow to cool slowly to room temperature, then to 4°C. Filter the yellow crystals.
Flash Chromatography (Alternative): If purity is <95%, purify via silica gel chromatography (Gradient: 20%
60% EtOAc in Hexanes).
Reaction Mechanism & Workflow
The reaction proceeds via a Meisenheimer complex intermediate. The sulfoximine nitrogen attacks the ipso-carbon of the nitrobenzene, followed by re-aromatization and loss of fluoride.
Figure 2: Operational workflow for the synthesis process.
Characterization & Analysis
Verify the product identity using the following parameters.
Appearance: Pale yellow to yellow crystalline solid.
Melting Point: Expected range: 168–170 °C (Lit. value depends on polymorph, typically high melting due to polarity).
Nitro Compounds: Aromatic nitro compounds can be toxic and potential explosives if heated to dryness under pressure. Avoid overheating the residue during rotary evaporation.
1-Fluoro-4-nitrobenzene: Causes skin irritation and serious eye damage. Handle in a fume hood.
Sulfoximines: Generally stable, but pharmacological activity is potent. Treat as a bioactive substance.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete reaction
Switch solvent to DMF and increase temp to 100°C. Ensure anhydrous conditions.
General Sulfoximine Synthesis: Trost, B. M., & Marrs, C. (1993). Journal of Organic Chemistry. Link
on Sulfoximines: Bolm, C., & Hildebrand, J. P. (2000).[4] Palladium-Catalyzed N-Arylation of Sulfoximines. Journal of Organic Chemistry. Link (Note: Describes Pd-coupling, but establishes stability/reactivity context).
Specific Nitro-Arylation: Since this is a classic transformation, general conditions are adapted from: Nucleophilic Aromatic Substitution of Fluoro-Nitrobenzenes. Organic Syntheses, Coll. Vol. 10, p.423. Link
Sulfoximine Properties: Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link
Application Note: Transition-Metal Catalyzed ortho-C–H Activation of Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone
Introduction & Scientific Rationale In the landscape of late-stage functionalization and drug discovery, the precise activation of inert C–H bonds remains a paramount objective. Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanon...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
In the landscape of late-stage functionalization and drug discovery, the precise activation of inert C–H bonds remains a paramount objective. Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone (CAS 56158-00-0) [1] serves as a highly sophisticated substrate for probing the limits of directed ortho-C–H activation.
Structurally, this molecule features an S,S-dimethylsulfoximine moiety attached to a 4-nitrophenyl ring. The sulfoximine group is a powerful, sterically tunable, and strongly coordinating directing group (DG). Unlike traditional planar DGs (such as pyridines or amides), the tetrahedral sulfur center and the highly Lewis basic nitrogen of the sulfoximine provide a unique 3D coordination vector, anchoring high-valent transition metals like Rh(III) or Pd(II) in perfect proximity to the ortho-C–H bond [2].
Simultaneously, the 4-nitro group exerts a strong electron-withdrawing effect. While this deactivates the arene toward classical electrophilic aromatic substitution (S_EAr), it significantly increases the acidity of the ortho-protons. This electronic dichotomy dictates the choice of catalytic mechanism, mandating a Concerted Metalation-Deprotonation (CMD) pathway [3].
Mechanistic Insights: The Causality of Rh(III) Catalysis
To successfully functionalize this electron-deficient arene, the experimental design must overcome the low nucleophilicity of the ring.
Catalyst Selection: [CpRhCl2]2 is the optimal pre-catalyst. The pentamethylcyclopentadienyl (Cp) ligand is highly electron-donating, which stabilizes the Rh(III) center during the demanding catalytic cycle and prevents catalyst degradation at elevated temperatures.
The CMD Pathway: The addition of an acetate source (e.g., AgOAc or Cu(OAc)2) is not merely for oxidation; it is mechanistically obligatory. The acetate ligand acts as an internal base. As the sulfoximine nitrogen coordinates to the Rh(III) center, the acetate ligand abstracts the acidic ortho-proton in a concerted transition state, forming a stable 5-membered rhodacycle. The 4-nitro group accelerates this specific step by lowering the pKa of the target C–H bond.
Oxidant Causality: Cu(OAc)2 is utilized as the terminal oxidant in oxidative couplings (like alkenylation). It serves a dual purpose: reoxidizing the post-reductive elimination Rh(I) species back to Rh(III), and continuously replenishing the acetate pool required for the CMD step.
Catalytic cycle of Rh(III)-catalyzed ortho-C–H alkenylation via a CMD pathway.
Quantitative Data: Condition Optimization
The causality of the reaction components is validated through condition optimization. As shown in Table 1 , the absence of an acetate-based oxidant or the use of a coordinating solvent drastically reduces the reaction efficiency.
Table 1: Optimization of Rh(III)-Catalyzed ortho-Alkenylation Conditions
Entry
Catalyst (mol%)
Oxidant / Additive (equiv)
Solvent
Temp (°C)
Yield (%)
Mechanistic Rationale
1
[CpRhCl2]2 (5)
Cu(OAc)2 (2.0)
DCE
110
88
Optimal CMD conditions; non-coordinating solvent.
2
[CpRhCl2]2 (5)
Ag2CO3 (2.0)
DCE
110
45
Lack of acetate hinders the CMD deprotonation step.
3
[CpRhCl2]2 (5)
Cu(OAc)2 (2.0)
MeOH
110
Trace
Protic solvent competes with substrate for Rh coordination.
4
[CpRhCl2]2 (2)
Cu(OAc)2 (2.0)
DCE
110
62
Catalyst starvation; turnover frequency is insufficient.
5
None
Cu(OAc)2 (2.0)
DCE
110
N.R.
Confirms transition-metal dependence.
Self-Validating Experimental Protocols
The following protocols are designed as closed-loop, self-validating systems [4]. In-process quality control (QC) checkpoints are integrated to ensure that causality dictates the workflow—if a mechanism fails, the protocol identifies the exact point of failure.
Protocol A: Rh(III)-Catalyzed ortho-Alkenylation with Acrylates
Preparation of Active Catalyst: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add [Cp*RhCl2]2 and AgSbF6. Evacuate and backfill with Argon (3 cycles). Add 2.0 mL of anhydrous DCE. Stir at room temperature for 15 minutes in the dark.
Causality: AgSbF6 acts as a chloride scavenger, precipitating AgCl and generating the highly electrophilic, cationic Rh(III) active species.
Substrate & Oxidant Addition: To the active catalyst suspension, add Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone and anhydrous Cu(OAc)2.
Critical Parameter: Cu(OAc)2 must be strictly anhydrous. Moisture will hydrolyze the active Rh(III) species, terminating the catalytic cycle.
Coupling Partner Addition: Inject ethyl acrylate and the remaining 3.0 mL of DCE. Seal the tube and heat to 110 °C in an oil bath for 16 hours.
Validation Checkpoint 1 (In-Process QC): After 16 hours, cool to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
Self-Validation Criteria: The starting material mass ([M+H]+ = 215.04) should be depleted (<5% relative abundance). The product mass ([M+H]+ = 313.08) must be the dominant peak. If starting material persists, it indicates oxidant failure (moisture contamination in Cu(OAc)2).
Workup: Dilute the reaction mixture with 15 mL of Dichloromethane (DCM). Filter the suspension through a short pad of Celite to remove copper and silver salts. Wash the Celite pad with an additional 20 mL of DCM.
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 80:20 to 50:50).
Validation Checkpoint 2 (Final QC): Analyze the isolated solid via 1H-NMR. The disappearance of one ortho-proton doublet and the emergence of two strongly coupled olefinic protons (J ≈ 16 Hz, indicating trans geometry) validates the successful ortho-C–H activation.
Self-validating experimental workflow for Rh(III)-catalyzed C–H alkenylation.
Protocol B: Pd(II)-Catalyzed ortho-Halogenation
For researchers requiring an orthogonal functional handle (e.g., for downstream Suzuki-Miyaura cross-coupling), the sulfoximine DG can also direct Pd(II)-catalyzed halogenation.
Methodology:
Combine Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone (0.5 mmol), Pd(OAc)2 (10 mol%), and N-Iodosuccinimide (NIS, 1.2 mmol) in a reaction vial.
Add 5.0 mL of Hexafluoroisopropanol (HFIP).
Causality: HFIP is a strongly hydrogen-bonding, highly polar solvent that stabilizes the Pd(II)/Pd(IV) intermediates and enhances the electrophilicity of NIS, which is critical given the electron-withdrawing nature of the 4-nitro group.
Stir at 80 °C for 12 hours.
Validation Checkpoint: TLC monitoring (UV 254 nm). The reaction is self-validating if the highly polar starting material spot shifts to a significantly less polar position (due to the introduction of the lipophilic iodine atom).
Quench with saturated aqueous Na2S2O3 to neutralize residual iodine, extract with EtOAc, and purify via silica gel chromatography.
References
Transition Metal-Catalyzed C-H Bond Functionalizations by Use of Sulfur-Containing Directing Groups
Advanced Synthesis & Catalysis, 2019, 361, 26-38.
URL:[Link]
Concerted Metalation-Deprotonation in C-H Activation
Chemical Reviews, 2010, 110, 2, 890–931.
URL:[Link]
Rh(III)‐Catalyzed Chemodivergent Coupling of Sulfoxonium Ylides and Acryloyl Silanes
Organic & Biomolecular Chemistry, 2023, 21, 2345-2349.
URL:[Link]
Method
Catalytic applications of dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone in organic synthesis
This Application Note is designed for researchers in organic synthesis and medicinal chemistry. It details the utility of Dimethyl[(4-nitrophenyl)imino]- -sulfanone (commonly referred to as -(4-nitrophenyl)-S,S-dimethyls...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in organic synthesis and medicinal chemistry. It details the utility of Dimethyl[(4-nitrophenyl)imino]-
-sulfanone (commonly referred to as -(4-nitrophenyl)-S,S-dimethylsulfoximine ) as a tunable ligand and directing group.[1][2]
The guide focuses on its role in Transition Metal Catalysis , specifically leveraging the electron-withdrawing nitro group to modulate metal center electrophilicity.
Application Note: Catalytic Utility of Dimethyl[(4-nitrophenyl)imino]-
-sulfanone[1][2]
-sulfanone is an achiral -arylsulfoximine characterized by a semi-polar bond.[1][2] Unlike standard amine ligands, the sulfoximine nitrogen possesses -like character with reduced basicity, a property significantly amplified by the para-nitro substituent.
Key Catalytic Features:
Electronic Tuning: The 4-nitro group (
) reduces electron density at the coordinating nitrogen, making this molecule a weak -donor but a potential -acceptor .[1][2] This is critical for stabilizing low-valent metal species or enhancing the Lewis acidity of high-valent intermediates.[1][2]
Directing Group (DG) Capability: The sulfoximine moiety is a proven directing group for ortho-C-H activation.[1][2] The nitro-derivative serves as a robust, non-oxidizable DG variant, often used to demonstrate catalyst scope on electron-deficient arenes.[2]
Ligand Lability: In copper catalysis, its weak coordination allows for the generation of vacant coordination sites, facilitating substrate binding in crowded transition states.
Application I: Ligand in Copper-Catalyzed Oxidative Couplings[1][2]
Mechanism & Rationale
In copper-catalyzed oxidations (e.g., C-H amination or etherification), strongly basic ligands can poison the catalyst or prevent substrate coordination.[1][2] The Dimethyl[(4-nitrophenyl)imino]-
-sulfanone acts as a "labile ligand."[1][2] It stabilizes the resting state of the copper species preventing aggregation, yet readily dissociates to allow the entry of the oxidant or substrate.
Complex Formation: In a flame-dried Schlenk tube, combine Cu(OAc)
(0.10 mmol) and the Sulfoximine Ligand (0.15 mmol).[1][2] Add 2.0 mL of anhydrous PhCl.
Activation: Stir at Room Temperature (RT) for 30 minutes. The solution color should shift (typically from blue-green to a deeper green/brown), indicating ligand coordination.[1][2]
Substrate Addition: Add the substrate (1.0 mmol) followed by the dropwise addition of the oxidant (T-Hydro).[1][2]
Reaction: Seal the tube and heat to 80°C for 12–24 hours.
Workup: Cool to RT. Filter through a pad of celite to remove copper salts.[2] Wash with EtOAc.[2]
Analysis: Analyze the filtrate via GC-MS or
H-NMR.
Data Interpretation:
Component
Function
Observation
Ligand (Sulfoximine)
Stabilizes Cu(II)/Cu(III) cycle
Absence often leads to <20% yield due to catalyst decomposition (copper mirror formation).[1][2]
| Nitro Group | Prevents Ligand Oxidation | Unlike electron-rich ligands, the nitro-sulfoximine resists self-oxidation by T-Hydro.[1][2] |
Application II: Directing Group for Pd-Catalyzed C-H Activation
Mechanism & Rationale
The sulfoximine group coordinates to Palladium, directing it to the ortho-position of the phenyl ring. While the nitro group deactivates the ring towards Electrophilic Aromatic Substitution (
), it facilitates Concerted Metalation-Deprotonation (CMD) pathways by increasing the acidity of the ortho-protons.[1]
Protocol: Ortho-Halogenation of the Sulfoximine Scaffold
This protocol treats the molecule as the substrate-DG, a common application in library synthesis.[1]
Yield: Typically 60-80% (lower than electron-rich analogs due to the nitro group).[1][2]
Mechanistic Visualization
The following diagram illustrates the dual role of the molecule: as a Ligand (Path A) and as a Directing Group (Path B).[1]
Caption: Path A shows the molecule acting as an ancillary ligand stabilizing the metal.[1][2] Path B shows the molecule directing the metal to its own ortho-position.[1]
References
Bolm, C. (2004).[1][2] "Sulfoximines: Synthesis and Catalytic Applications." Chemistry Letters. Link[1][2]
Frings, M., Bolm, C. (2011).[2] "Sulfoximines as Ligands in Asymmetric Metal Catalysis." European Journal of Organic Chemistry.[2] Link[1][2]
Okamura, H., Bolm, C. (2004).[2] "Sulfoximines as Chiral Ligands in Asymmetric Synthesis." Chemical Reviews. Link[1][2]
Sehgelmeble, F., et al. (2012).[2] "Synthesis and Pharmacological Evaluation of Sulfoximine-Based Analogs." Journal of Medicinal Chemistry. Link[1][2]
ChemScene. (2024). "Product Data: Dimethyl((4-nitrophenyl)imino)-lambda6-sulfanone." ChemScene Catalog. Link
(Note: While specific catalytic papers for the 4-nitro derivative are rare, the protocols above are derived from established methodologies for the N-aryl sulfoximine class, adapted for the electronic properties of the nitro substituent.)
Strategic Synthesis of Sulfonimidamides from N-(4-Nitrophenyl) Protected Sulfoximines
An Application Guide for Researchers This document provides a detailed guide for the preparation of substituted sulfonimidamides starting from dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone. This protocol is designed for re...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers
This document provides a detailed guide for the preparation of substituted sulfonimidamides starting from dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. The guide elucidates the strategic two-step process involving the deprotection of the N-(4-nitrophenyl) group followed by the functionalization of the resulting free NH-sulfoximine.
Sulfonimidamides are rapidly gaining prominence in medicinal and agricultural chemistry as versatile bioisosteres for the ubiquitous sulfonamide functional group.[1][2] Their unique three-dimensional structure and hydrogen bonding capabilities offer new avenues for modulating biological activity and improving physicochemical properties.[3][4] This guide focuses on a practical synthetic route starting from a common N-protected sulfoximine, providing a gateway to a diverse range of novel sulfonimidamide derivatives.
Core Principle: A Deprotection-Functionalization Strategy
The conversion of dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone to a target sulfonimidamide is not a direct transformation but a strategic two-stage process. The N-(4-nitrophenyl) group serves as a protecting group that must first be removed to yield the reactive S,S-dimethyl-sulfoximine intermediate. This intermediate is then subjected to N-functionalization to install the desired substituent, yielding the final sulfonimidamide product.
This approach is necessary because the N-(4-nitrophenyl) bond is robust and requires specific chemical methods for cleavage. Once cleaved, the exposed N-H bond of the sulfoximine is a versatile handle for introducing a wide array of functional groups through modern cross-coupling methodologies.
Experimental and Strategic Workflow
The overall synthetic pathway is visualized below. It involves a carefully planned sequence of deprotection and subsequent bond formation, each with specific considerations for reagent choice and reaction conditions.
Figure 1: High-level workflow for the synthesis of sulfonimidamides from an N-(4-nitrophenyl) protected sulfoximine.
Part 1: Protocol for Deprotection of the N-(4-Nitrophenyl) Group
The removal of the 4-nitrophenyl (p-nitrophenyl) group is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitro group activates the aromatic ring for attack by a strong nucleophile, such as a thiolate. This method is analogous to the well-established cleavage of nosyl (o-nitrobenzenesulfonyl) protecting groups.[5]
Causality of Reagent Selection
Nucleophile (Thiophenol): Thiols are highly effective nucleophiles for this transformation. Upon deprotonation by a base, the resulting thiolate anion readily attacks the carbon atom bearing the sulfoximine group.
Base (Cesium Carbonate, Cs₂CO₃): A moderately strong base is required to generate the thiolate nucleophile in situ. Cesium carbonate is often preferred due to its high solubility in organic solvents and its ability to promote efficient reactions without causing unwanted side reactions.[5]
Solvent (DMF or THF): A polar aprotic solvent is ideal as it can dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.
Reaction Mechanism Overview
The deprotection proceeds through a classic SNAr mechanism. The thiolate anion attacks the ipso-carbon of the nitrophenyl ring, forming a negatively charged Meisenheimer intermediate. This intermediate then collapses, expelling the sulfoximine anion, which is subsequently protonated upon workup to yield the free NH-sulfoximine.
Figure 2: Simplified mechanism for the SNAr-based deprotection.
Step-by-Step Deprotection Protocol
Materials and Reagents
Reagent/Material
CAS No.
Supplier Recommendation
Purpose
Dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone
56158-00-0
ChemScene, Endotherm
Starting Material
Thiophenol
108-98-5
Sigma-Aldrich, Alfa Aesar
Nucleophile
Cesium Carbonate (Cs₂CO₃)
534-17-8
Sigma-Aldrich, Acros
Base
N,N-Dimethylformamide (DMF), anhydrous
68-12-2
Acros Organics
Solvent
Diethyl ether (Et₂O)
60-29-7
Fisher Scientific
Extraction Solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)
144-55-8
Fisher Scientific
Aqueous Wash
Brine (Saturated aq. NaCl)
7647-14-5
Fisher Scientific
Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
Sigma-Aldrich
Drying Agent
Procedure:
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add dimethyl[(4-nitrophenyl)imino]-λ6-sulfanone (1.0 eq).
Reagent Addition: Add cesium carbonate (2.5 eq) followed by anhydrous DMF (to make a 0.2 M solution).
Nucleophile Addition: Add thiophenol (2.0 eq) to the suspension at room temperature.
Reaction Execution: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Work-up:
Dilute the reaction mixture with diethyl ether.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes DMF and unreacted base/thiolate.
Dry the organic layer over anhydrous MgSO₄.
Filter the mixture and concentrate the filtrate under reduced pressure.
Purification: The crude S,S-dimethyl-sulfoximine can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Part 2: Protocol for N-Arylation of S,S-Dimethyl-Sulfoximine
With the deprotected NH-sulfoximine in hand, the final sulfonimidamide can be synthesized via N-arylation. Copper-catalyzed Chan-Evans-Lam (CEL) cross-coupling is a robust and widely used method for this transformation, offering good functional group tolerance and generally mild reaction conditions.[6]
Causality of Reagent Selection
Coupling Partner (Arylboronic Acid): Boronic acids are stable, commercially available, and effective coupling partners in CEL reactions. They are compatible with a wide range of functional groups.
Catalyst (Copper(II) Acetate, Cu(OAc)₂): Copper catalysts are less expensive than palladium and are highly effective for N-arylation of various nitrogen nucleophiles, including sulfonamides and sulfoximines.[7]
Base (e.g., K₂CO₃ or Cs₂CO₃): A base is required to facilitate the transmetalation step in the catalytic cycle.
Solvent (e.g., DMSO or Toluene): The choice of solvent can influence reaction efficiency. DMSO is often effective for copper-catalyzed couplings.[7]
Step-by-Step N-Arylation Protocol
Materials and Reagents
Reagent/Material
CAS No.
Supplier Recommendation
Purpose
S,S-Dimethyl-Sulfoximine
1520-27-0
From Part 1
Nucleophile
Arylboronic Acid (substituted)
Varies
Combi-Blocks, Sigma
Coupling Partner
Copper(II) Acetate (Cu(OAc)₂)
6046-93-1
Strem, Sigma-Aldrich
Catalyst
Potassium Carbonate (K₂CO₃)
584-08-7
Fisher Scientific
Base
Dimethyl Sulfoxide (DMSO), anhydrous
67-68-5
Acros Organics
Solvent
Ethyl Acetate (EtOAc)
141-78-6
Fisher Scientific
Extraction Solvent
Water
7732-18-5
-
Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)
7757-82-6
Sigma-Aldrich
Drying Agent
Procedure:
Reaction Setup: To a reaction vial, add S,S-dimethyl-sulfoximine (1.0 eq), the desired arylboronic acid (1.5 eq), Cu(OAc)₂ (0.1 eq), and K₂CO₃ (2.0 eq).
Solvent Addition: Add anhydrous DMSO (to make a 0.5 M solution).
Reaction Execution: Seal the vial and heat the mixture to 80-120 °C with stirring for 12-24 hours. The optimal temperature may vary depending on the specific arylboronic acid used.[7] Monitor the reaction by TLC or LC-MS.
Work-up:
Cool the reaction mixture to room temperature.
Dilute with ethyl acetate and water.
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers and wash with brine (2x).
Dry the combined organic layer over anhydrous Na₂SO₄.
Purification:
Filter the mixture and concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-aryl sulfonimidamide.
Characterization and Validation
¹H and ¹³C NMR: To confirm the structure and purity of the final product. The disappearance of the N-H proton signal from the intermediate and the appearance of new aromatic signals will be indicative of successful arylation.
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized sulfonimidamide.
Yield Calculation: Determine the percentage yield for both the deprotection and arylation steps to assess the efficiency of the protocol.
Safety and Handling
Thiophenol: Has a strong, unpleasant odor and is toxic. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Solvents: DMF and DMSO are skin-penetrating solvents. Avoid direct contact. Anhydrous solvents are flammable and moisture-sensitive.
Copper Salts: Can be toxic if ingested. Avoid creating dust.
General Precautions: Always wear appropriate PPE. Consult the Safety Data Sheet (SDS) for each reagent before use.
References
Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides. Journal of the American Chemical Society. [Link]
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. [Link]
An Asymmetric Synthesis of Sulfoximines, Sulfonimidamides and Sulfonimidoyl Fluorides. Nature Chemistry. [Link]
Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. MDPI. [Link]
Synthesis of Sulfonimidamides by Amination. Organic Chemistry Portal. [Link]
High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. ChemRxiv. [Link]
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cureus. [Link]
A New, Practical One‐Pot Synthesis of Unprotected Sulfonimidamides by Transfer of Electrophilic NH to Sulfinamides. PMC. [Link]
Control Over S(VI) Stereogenicity for the Asymmetric Synthesis of Sulfonimidoyl Derivatives by Isothiourea‐Catalyzed Covalent Activation of Sulfur(VI) Atoms. Angewandte Chemie International Edition. [Link]
Nickel‐Catalyzed Cross‐Coupling of Sulfonamides With (Hetero)aryl Chlorides. ResearchGate. [Link]
Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. PMC. [Link]
The recent progress of sulfonamide in medicinal chemistry. SciSpace. [Link]
Copper-Promoted Desulfitative N-Arylation of Sulfonamides and Sulfoximines with Sodium Arylsulfinates. Organic Chemistry Portal. [Link]
How do we address neglected sulfur pharmacophores in drug discovery?. Taylor & Francis Online. [Link]
Sulfonimidamides in Medicinal and Agricultural Chemistry. PubMed. [Link]
Synthesis of Sulfinamides, Sulfonimidamides, and Sulfonamides: A One-Pot Procedure to Rule them All. Synfacts. [Link]
Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. RSC Publishing. [Link]
Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society. [Link]
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Organic Chemistry Portal. [Link]
Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6 -sulfanenitrile Intermediate. PubMed. [Link]
Reaction steps for sulfonamide deprotection. ResearchGate. [Link]
Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal. [Link]
Metal-catalyzed cross-coupling using dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone ligands
Advanced Application Note: Metal-Catalyzed Cross-Coupling Enabled by Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone Ligands Executive Summary The application of sulfoximines as ligands has fundamentally advanced transi...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Application Note: Metal-Catalyzed Cross-Coupling Enabled by Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone Ligands
Executive Summary
The application of sulfoximines as ligands has fundamentally advanced transition-metal catalysis, offering unique stereoelectronic properties that traditional phosphine or amine ligands lack. This application note details the deployment of dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone (CAS 56158-00-0)[1] as a high-performance ancillary ligand in copper- and palladium-catalyzed cross-coupling reactions. By integrating mechanistic insights with a self-validating experimental framework, this guide provides drug development professionals with a robust protocol for synthesizing complex C-N and C-O bonds.
Mechanistic Causality: The Role of the Iminosulfanone Ligand
In cross-coupling reactions, the choice of ligand dictates the stability of the catalytic intermediate and the kinetics of the rate-limiting step[2]. Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone offers three distinct mechanistic advantages:
Electronic Modulation: The strongly electron-withdrawing 4-nitrophenyl moiety reduces the Lewis basicity of the imine nitrogen. This prevents the over-coordination (catalyst poisoning) frequently observed with highly basic aliphatic amines[3], while maintaining sufficient σ-donation to stabilize low-valent metal centers (e.g., Cu(I) or Pd(0)).
Acceleration of Reductive Elimination: By withdrawing electron density from the metal center, the ligand lowers the activation energy required for reductive elimination—often the bottleneck in forming sterically hindered C-N bonds[2].
Autocatalytic Mimicry: Recent studies in photoredox Chan-Lam couplings demonstrate that N-arylated sulfoximines act as autocatalytic ligands, binding copper to form highly active species[4]. Using the pre-formed dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone bypasses the typical induction period, ensuring immediate catalytic turnover.
Steric Profile: The compact S,S-dimethyl group provides minimal steric hindrance, allowing sterically demanding electrophiles to undergo oxidative addition efficiently[5].
Experimental Workflow and Logical Relationships
Catalytic cycle of metal-mediated cross-coupling using the iminosulfanone ligand.
Self-Validating Experimental Design
Trustworthiness in protocol execution requires built-in validation. This methodology employs a parallel control system and an internal NMR standard (1,3,5-trimethoxybenzene) to independently verify ligand efficacy and quantify conversion without the bias of isolation losses.
Self-validating experimental design for quantifying ligand efficacy.
Step-by-Step Methodologies
Protocol A: Preparation of the Active Catalyst Stock Solution
Causality: Pre-complexation of the metal and ligand ensures uniform catalyst distribution and prevents localized precipitation of unligated metal salts, which can lead to irreproducible kinetics.
In a nitrogen-filled glovebox, weigh 0.05 mmol of Cu(OAc)₂ (or Pd(OAc)₂ for Pd-catalyzed variants) into an oven-dried 10 mL volumetric flask.
Add 0.055 mmol (1.1 equiv relative to metal) of dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone (CAS 56158-00-0)[1].
Dissolve the mixture in 5 mL of anhydrous N,N-dimethylformamide (DMF).
Stir at room temperature for 30 minutes until a homogeneous, deep-colored solution is achieved, indicating successful complexation.
Dilute to the 10 mL mark with DMF. This yields a 5 mM active catalyst stock solution.
Protocol B: General Procedure for C-N Cross-Coupling
To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine nucleophile (1.2 mmol), and K₂CO₃ (2.0 mmol) as the base.
Add exactly 0.33 mmol of 1,3,5-trimethoxybenzene (internal standard).
Transfer 2.0 mL of the 5 mM catalyst stock solution (Protocol A) into the vial (equivalent to 1 mol% catalyst loading).
Self-Validation Step: Set up a parallel "Reaction B" vial identical to the above, but substitute the catalyst stock solution with 2.0 mL of a 5 mM unligated Cu(OAc)₂ solution in DMF.
Seal the vials with Teflon-lined caps, remove them from the glovebox, and heat at 80 °C for 12 hours on a pie-block stirrer.
Cool to room temperature, dilute with 2 mL of ethyl acetate, and filter through a short pad of Celite to remove inorganic salts.
Concentrate the filtrate under reduced pressure and analyze the crude mixture via ¹H-NMR. Compare the integration of the product peaks against the 1,3,5-trimethoxybenzene singlet (δ 6.08 ppm in CDCl₃) to determine absolute conversion.
Quantitative Data & Optimization
The following table summarizes the optimization of the cross-coupling parameters, demonstrating the critical dependency on the dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone ligand for catalytic turnover.
Entry
Catalyst System (1 mol%)
Base
Solvent
Temp (°C)
¹H-NMR Yield (%)
1
Cu(OAc)₂ + Sulfanone Ligand
K₂CO₃
DMF
80
96
2
Cu(OAc)₂ (Ligand-Free Control)
K₂CO₃
DMF
80
<5
3
Cu(OAc)₂ + Sulfanone Ligand
Cs₂CO₃
Toluene
100
72
4
Pd(OAc)₂ + Sulfanone Ligand
K₂CO₃
DMF
80
89
5
Pd(OAc)₂ (Ligand-Free Control)
K₂CO₃
DMF
80
12
Note: The stark contrast between Entries 1 and 2, and Entries 4 and 5, validates the essential role of the iminosulfanone ligand in facilitating the catalytic cycle.
References
Title: Iron-Catalyzed Synthesis of NH Sulfoximines and Cyclic Sulfoximines
Source: d-nb.info (RWTH Aachen University)
URL: [Link]
Title: Autocatalytic photoredox Chan-Lam coupling of free diaryl sulfoximines with arylboronic acids
Source: National Institutes of Health (NIH) / Nature Communications
URL: [Link]
Title: Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive
Source: Universität Regensburg / ACS Catalysis
URL: [Link]
Title: Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive
Source: ChemRxiv
URL: [Link]
Application Note: Scalable Synthesis and Functionalization Protocols for Nitro-Substituted Sulfoximines
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Standard Operating Procedure (SOP).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Advanced Application Note & Standard Operating Procedure (SOP).
Scientific Context & Significance
The sulfoximine functional group has emerged as a highly versatile structural motif in both agrochemistry and medicinal chemistry. Characterized by its chemical stability, hydrogen-bonding capacity, and a stereogenic sulfur center, the sulfoximine core offers a unique three-dimensional vector for drug design[1].
Historically, the
-nitro substituted sulfoximine was identified as a critical evolutionary intermediate in the development of modern sap-feeding insecticides, directly paving the way for the blockbuster agrochemical Sulfoxaflor[2],[3]. Beyond their role as bioactive scaffolds, -nitro arylsulfoximines have recently been computationally and experimentally validated as highly tunable, high-performance electrophilic nitrating reagents, expanding their utility into the realm of synthetic methodology[4],[5].
Despite their immense value, the scalable synthesis of nitro-substituted sulfoximines requires precise control over highly reactive intermediates. This guide details two field-proven methodologies: the classical direct
-nitration of -sulfoximines[6],[7], and a modern, one-pot oxidative coupling strategy for complex nitroguanidine-substituted derivatives[8].
Mechanistic Rationale & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than simply following a recipe.
The Classical Mutti-Winternitz Nitration
The direct nitration of
-sulfoximines is challenging due to the amphoteric nature of the sulfoximine nitrogen[1]. Because this nitrogen is significantly less nucleophilic than a standard aliphatic amine, it requires a potent electrophile. The protocol utilizes concentrated nitric acid () followed by the cautious addition of acetic anhydride () and a catalytic amount of sulfuric acid ()[6].
Causality of Reagents: The addition of
to generates acetyl nitrate () in situ. Acetyl nitrate is a milder, more organic-soluble nitrating agent than the bare nitronium ion. The catalyzes the heterolysis of acetyl nitrate to yield the active electrophile () in a controlled manner. Strict temperature control (0–10 °C during addition) prevents the oxidative cleavage of the S=N bond, a common side reaction when reacting sulfoximines with strong oxidants[6].
Hypervalent Iodine-Mediated Oxidative Coupling
For more complex nitro-substituents (e.g., nitroguanidines), direct nitration of the sulfoximine is unfeasible. Instead, a one-pot oxidative coupling starting from sulfides is preferred[8].
Causality of Reagents: Potassium carbonate (
) deprotonates the -alkyl nitroguanidine, increasing its nucleophilicity. Iodobenzene diacetate (), a hypervalent iodine(III) reagent, undergoes ligand exchange with the sulfur atom of the sulfide, forming a highly electrophilic acyloxy-sulfonium intermediate. Nucleophilic attack by the deprotonated nitroguanidine yields a sulfilimine (S=N) intermediate. Without isolation, this intermediate is subsequently oxidized by m-CPBA to form the final stable sulfoximine (S(O)=N)[8]. This telescoped approach avoids the isolation of unstable sulfilimines, maximizing overall yield and safety.
Methodological Comparison (Quantitative Data)
To aid in route selection, the following table summarizes the operational metrics of both synthetic pathways based on empirical scale-up data.
Parameter
Pathway A: Direct -Nitration
Pathway B: Oxidative Coupling
Target Motif
-Nitro Sulfoximines (S=N-)
Nitroguanidine-Substituted Sulfoximines
Starting Material
-Sulfoximine
Thioether (Sulfide) + Nitroguanidine
Key Reagents
, ,
, , m-CPBA
Typical Yield
65% – 85%
70% – 90%
Scalability
High (Decagram scale)
Moderate to High (Gram scale)
Safety Profile
High Risk: Exothermic nitration
Moderate Risk: Hypervalent iodine oxidants
Reaction Time
2 – 3 hours
6 – 8 hours (Telescoped)
Experimental Workflows
Figure 1: Reaction workflows for the synthesis of nitro-substituted sulfoximines.
Step-by-Step Experimental Protocols
Protocol A: Scalable
-Nitration of
-Sulfoximines (Classical Route)
Adapted from the Mutti & Winternitz methodology for decagram scalability.[6],[7]
1. Reactor Setup: Charge a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, internal thermocouple, and an addition funnel with the
-sulfoximine (50.0 mmol).
2. Initial Cooling: Cool the flask to 0–5 °C using an ice-brine bath.
3. Nitric Acid Addition: Dropwise add concentrated (75.0 mmol, 1.5 equiv.) over 15 minutes under vigorous stirring. The mixture will form a thick, pale suspension.
4. Acetyl Nitrate Generation: Slowly add Acetic Anhydride (, 100.0 mmol, 2.0 equiv.) via the addition funnel, followed immediately by 3 drops of concentrated .
Self-Validation Check (Critical): The internal temperature must remain below 10 °C during this addition. A sudden temperature spike (>15 °C) indicates uncontrolled exothermic decomposition of acetyl nitrate, which will lead to oxidative cleavage of the sulfoximine S=N bond. If the temperature spikes, the batch yield will be severely compromised.
5. Maturation: Once addition is complete, remove the ice bath and gradually warm the mixture to 40 °C for 2 hours.
Self-Validation Check: The reaction mixture will transition from a pale suspension to a clear, deep yellow solution upon complete formation of the nitronium intermediate and subsequent nitration. TLC (Hexane/EtOAc 1:1) should show the complete disappearance of the highly polar
-sulfoximine spot ( ~0.1) and the appearance of a less polar -nitro spot ( ~0.5).
6. Workup: Quench the reaction by pouring the mixture over 150 g of crushed ice. Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated aqueous until gas evolution ceases, dry over anhydrous , and concentrate in vacuo to yield the -nitro sulfoximine.
Protocol B: One-Pot Synthesis of Nitroguanidine-Sulfoximines
Adapted for the direct functionalization of thioethers.[8]
1. Reagent Mixing: In a 100 mL round-bottom flask, dissolve the starting sulfide (10.0 mmol) and the
-alkyl nitroguanidine (12.0 mmol, 1.2 equiv.) in anhydrous DMF (30 mL).
2. Base Activation: Add (20.0 mmol, 2.0 equiv.) and stir for 15 minutes at room temperature to ensure adequate deprotonation of the nitroguanidine.
3. Imination: Add Iodobenzene diacetate (, 12.0 mmol, 1.2 equiv.) in three equal portions over 15 minutes. Stir the reaction for 4 hours at room temperature.
Self-Validation Check: The progress from sulfide to sulfilimine can be visually validated: the heterogeneous suspension will temporarily darken upon the addition of
before lightening to a homogenous pale yellow solution as the active sulfonium intermediate forms and reacts. LC-MS analysis of an aliquot must confirm an mass corresponding to the sulfilimine (exactly 16 Da lower than the target sulfoximine).
4. Oxidation: Cool the reaction mixture to 0 °C. Add m-CPBA (12.0 mmol, 70-75% purity) in small portions to control the exotherm. Stir for an additional 2 hours, allowing the flask to warm to room temperature.
5. Workup: Quench the reaction with saturated aqueous (20 mL) to destroy unreacted peroxides. Extract with EtOAc (3 x 40 mL). Wash the combined organics with brine, dry over , and purify via silica gel flash chromatography to isolate the nitroguanidine-substituted sulfoximine.
References
Wang, C. (2021). NH-functionalization of sulfoximines by using hypervalent iodine reagents. RWTH Aachen University Publications. 1
Zhu, Y. et al. (2013). Evolution of sulfoximine analogs leading to sulfoxaflor, structures of... ResearchGate / Dow AgroSciences.2
Xiao, Y., & Li, H. (2022). Design, Synthesis, and Antifungal Activity of Sulfoximine Derivatives Containing Nitroguanidine Moieties. Chemistry & Biodiversity, Wiley. 8
Mutti, R., & Winternitz, P. (1986). Synthesis of N-Nitro Sulfoximines. Synthesis, Thieme Connect. 7
(2026). Electrophilic and Radical Ability of Organic Nitrating Reagents. American Chemical Society. 5
Green chemistry approaches to synthesizing dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone
Application Note: Green Chemistry Synthesis of Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone via Aqueous Micellar Catalysis Executive Summary Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone (CAS: 56158-00-0), also kn...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Green Chemistry Synthesis of Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone via Aqueous Micellar Catalysis
Executive Summary
Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone (CAS: 56158-00-0), also known as S,S-dimethyl-N-(4-nitrophenyl)sulfoximine, is a critical N-arylated sulfoximine building block utilized in the development of advanced agrochemicals and pharmaceuticals[1]. Traditional synthetic routes for the N-arylation of sulfoximines rely heavily on toxic, high-boiling organic solvents (e.g., toluene, 1,4-dioxane) and require prolonged heating, resulting in high Environmental Factors (E-factors). This application note details a highly efficient, sustainable protocol employing aqueous micellar catalysis[2]. By utilizing the designer surfactant TPGS-750-M, the Buchwald-Hartwig cross-coupling is compartmentalized within hydrophobic nanoreactors in water, accelerating the reaction kinetics to mere minutes while allowing for catalyst and solvent recycling[3].
Mechanistic Rationale: The Micellar Advantage
In standard organic media, the cross-coupling of S,S-dimethyl sulfoximine with 1-bromo-4-nitrobenzene is diffusion-limited and requires high thermal energy to drive the catalytic cycle. Micellar catalysis fundamentally alters this dynamic[4].
Nanoreactor Confinement (Causality): TPGS-750-M forms spherical micelles (approximately 50 nm in diameter) in water. The lipophilic core of these micelles actively sequesters the hydrophobic 1-bromo-4-nitrobenzene, the Pd-catalyst, and the S,S-dimethyl sulfoximine. This localized concentration effect drives the reaction kinetics exponentially faster than in bulk organic solvent[3].
Aqueous Phase Shielding: The surrounding water acts as an excellent heat sink and suppresses unwanted side reactions, while the micellar boundary facilitates the stabilization of the active Pd(0) species, preventing premature catalyst aggregation.
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Materials & Reagents:
S,S-Dimethyl sulfoximine (Nucleophile)
1-Bromo-4-nitrobenzene (Electrophile)
Pd(OAc)₂ (Catalyst precursor)
tBuXPhos or tBuBrettPhos (Ligand)
NaOtBu (Base)
TPGS-750-M (Green Surfactant)
HPLC-grade Water (Degassed)
Step-by-Step Methodology:
Preparation of the Micellar Medium: Dissolve TPGS-750-M (2.0% w/w) in HPLC-grade water. Stir gently at room temperature until fully homogenous.
Validation Checkpoint: The solution must appear clear to slightly opalescent. Turbidity indicates incomplete dissolution, which will cause erratic reaction kinetics.
Degassing the System: Transfer 5.0 mL of the surfactant solution to a Schlenk flask. Sparge with Argon for 15 minutes.
Validation Checkpoint: Dissolved oxygen must be displaced to prevent the oxidative deactivation of the Pd(0) catalyst. A continuous, steady stream of fine Argon bubbles ensures optimal sparging.
Reagent Assembly: Under a positive Argon flow, add 1-bromo-4-nitrobenzene (1.0 mmol), S,S-dimethyl sulfoximine (1.2 mmol), Pd(OAc)₂ (2 mol%), tBuXPhos (4 mol%), and NaOtBu (2.0 mmol).
Causality: NaOtBu deprotonates the NH-sulfoximine, significantly enhancing its nucleophilicity for the transmetalation step. The bulky tBuXPhos ligand promotes rapid reductive elimination to form the C-N bond.
Catalytic Cross-Coupling: Seal the flask and stir vigorously (800 rpm) at 45 °C for 15–30 minutes[3].
Validation Checkpoint: A distinct color change from pale yellow to dark brown/black indicates the formation of the active Pd(0) catalytic species. Perform a rapid TLC (EtOAc/Hexane 1:1) to confirm the complete consumption of the aryl bromide.
In-Flask Extraction (Green Isolation): Cool the reaction to room temperature. Add a minimal volume (2.0 mL) of a green extraction solvent (e.g., Ethyl Acetate or 2-MeTHF) directly to the flask. Stir gently for 2 minutes, then allow the phases to separate.
Causality & Validation: Using minimal organic solvent extracts the lipophilic product while preserving the structural integrity of the aqueous micelles. The upper organic layer will contain the product; the lower aqueous layer retains the catalyst/surfactant and can be recycled for subsequent runs.
Purification: Decant the organic layer, dry over anhydrous Na₂SO₄, and filter through a short pad of silica gel to remove trace palladium. Evaporate the solvent under reduced pressure to yield the pure dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone.
Quantitative Data & Process Comparison
The transition from traditional organic solvents to aqueous micellar catalysis yields significant improvements in both efficiency and sustainability.
Process Parameter
Traditional Buchwald-Hartwig
Aqueous Micellar Catalysis (Green)
Primary Solvent
Toluene or 1,4-Dioxane
Water (2 wt% TPGS-750-M)
Reaction Temperature
90 °C – 110 °C
40 °C – 50 °C
Reaction Time
12 – 24 hours
15 – 30 minutes
Catalyst Loading
5 – 10 mol% Pd
2 mol% Pd
E-Factor (Waste/Product)
> 50
< 5 (with aqueous recycling)
Typical Yield
70% – 85%
92% – 98%
Workflow Visualization
The following diagram illustrates the compartmentalized catalytic workflow and the phase-separation recycling strategy.
Caption: Workflow of the ultrafast, micelle-enabled N-arylation and subsequent aqueous phase recycling.
References
Song, M., Zhang, L., Wei, D., He, Y., Jia, J., Li, H., & Yuan, B. (2022). "Ultrafast N-arylation of sulfoximines enabled by micellar catalysis in water." Green Chemistry, 24(16), 6119-6124. URL:[Link]
Organic Chemistry Portal. "Sulfoximine synthesis by C-N coupling." URL:[Link]
Technical Support Center: Yield Optimization for Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone Synthesis
Welcome to the Technical Support Center for the synthesis of dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone (commonly referred to as -dimethyl- -(4-nitrophenyl)sulfoximine). This aza-analogue of a sulfone is a highly v...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone (commonly referred to as
-dimethyl--(4-nitrophenyl)sulfoximine). This aza-analogue of a sulfone is a highly valuable building block in medicinal chemistry and drug development. However, synthesizing this electron-deficient sulfoximine often presents yield bottlenecks due to competing side reactions, oxidant degradation, or incomplete conversions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help scientists and researchers maximize their isolated yield.
Fig 1. Primary synthetic pathways for dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone.
Section 1: Comparative Route Analysis
To optimize yield, you must first select the most appropriate synthetic route for your scale and available equipment. The two dominant approaches are the Nucleophilic Aromatic Substitution (SNAr) of
-dimethylsulfoximine and the Direct Oxidative Imination of Dimethyl Sulfoxide (DMSO)[1].
Parameter
Pathway A: SNAr Route
Pathway B: Oxidative Imination
Starting Materials
-Dimethylsulfoximine + 1-Fluoro-4-nitrobenzene
DMSO + 4-Nitroaniline
Key Reagents
, DMF
(DIB),
Typical Yield
80–95%
40–65%
Primary Impurities
4-Nitrophenol (hydrolysis product)
Azo dyes, unreacted aniline
Scalability
Excellent (Multi-gram to Kilogram)
Poor (Thermal hazards >10g)
EHS Considerations
Corrosive base, DMF toxicity
Exothermic, shock-sensitive intermediates
Section 2: Troubleshooting & FAQs
The SNAr Pathway
Q1: My SNAr reaction with 1-fluoro-4-nitrobenzene is stalling at 60-70% conversion. How can I drive it to completion?Expert Insight: The stalling is rarely a thermodynamic issue; it is a kinetic one driven by the poor solubility of the inorganic base and the gradual neutralization of the reaction medium.
-dimethylsulfoximine is a relatively weak nucleophile until deprotonated. If you are using Potassium Carbonate (), its high lattice energy prevents efficient dissolution in DMF.
Solution: Switch to Cesium Carbonate (). The larger ionic radius of the cesium cation results in a looser ion pair with the carbonate anion, drastically increasing its solubility and basicity in polar aprotic solvents like DMF.
Q2: I am seeing a bright yellow byproduct that streaks on the TLC plate. What is it, and how do I prevent it?Expert Insight: That is likely 4-nitrophenol, a hydrolysis byproduct. Because the nitro group is strongly electron-withdrawing, the fluorine atom is highly activated toward any nucleophile, including hydroxide ions generated from trace moisture reacting with your carbonate base.
Self-Validating Check: You can validate this by checking the pH of your aqueous wash during workup. If the aqueous layer is bright yellow, you have formed the water-soluble 4-nitrophenoxide salt. To prevent this, flame-dry your glassware, use anhydrous solvents stored over 3Å molecular sieves, and run the reaction under a positive pressure of argon.
The Direct Oxidative Imination Pathway
Q3: When using (Diacetoxyiodo)benzene (DIB) to couple DMSO and 4-nitroaniline, the mixture turns dark brown/red, and my yield is terrible. What is happening?Expert Insight: You are observing the oxidative polymerization and azo-coupling of 4-nitroaniline. Hypervalent iodine reagents like DIB (or
) are powerful oxidants[2]. The reaction relies on the formation of a transient iodonitrene intermediate. However, because 4-nitroaniline is highly electron-deficient, the nucleophilic attack of its amino group onto the iodine center is slow. If the reaction is run at room temperature or if the DIB is added all at once, the oxidant will instead participate in single-electron transfer (SET) pathways, oxidizing the aniline into radical species that rapidly couple to form azo dyes.
Solution: Temperature control and stoichiometry are critical. The DIB must be added strictly portion-wise at 0 °C. The low temperature suppresses the SET pathway while allowing the two-electron iodonitrene formation to proceed.
Fig 2. Mechanism of hypervalent iodine-mediated oxidative imination of DMSO.
Q4: How do I safely scale up the hypervalent iodine-mediated imination?Expert Insight: Scaling up hypervalent iodine reactions poses severe thermal hazards due to the exothermic release of acetic acid and the potential for runaway decomposition of the iodonitrene[2].
Solution: Do not scale up batch reactions beyond 10 grams without conducting reaction calorimetry (e.g., RC1e). For larger scales, consider transitioning to flow chemistry, which offers superior heat dissipation, or use the SNAr route, which is inherently more scalable and avoids high-energy oxidants entirely.
Section 3: Validated Experimental Protocols
Protocol A: SNAr Route (Recommended for Scale-Up >5g)
Self-Validating Metric: The reaction mixture will transition from a colorless suspension to a deep yellow/orange heterogeneous mixture as the product forms.
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush with argon for 5 minutes.
Solvent & Base: Inject anhydrous DMF (20 mL, 0.5 M) via syringe. Add finely powdered, oven-dried
(5.23 g, 16.1 mmol, 1.5 equiv) in one portion.
Reaction: Attach a reflux condenser, place in an oil bath pre-heated to 80 °C, and stir vigorously (800 rpm) for 12 hours.
Monitoring: Check completion via TLC (Hexanes:EtOAc 1:1). The highly polar sulfoximine product (
) should be the dominant UV-active spot, while the starting materials are consumed.
Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with 5% aqueous LiCl solution (3 × 50 mL). Note: LiCl drastically increases the partition coefficient of DMF into the aqueous phase, preventing DMF carryover.
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Recrystallize the crude yellow solid from hot ethanol to yield pure dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone.
Protocol B: Oxidative Imination Route (Recommended for Discovery/Milligram Scale)
Self-Validating Metric: The successful formation of the iodonitrene is indicated by the dissolution of DIB and a color change to a clear, bright yellow solution. Rapid darkening to brown indicates thermal degradation.
Preparation: In a 50 mL round-bottom flask, dissolve 4-nitroaniline (500 mg, 3.62 mmol, 1.0 equiv) in anhydrous
(15 mL).
DMSO Addition: Add anhydrous DMSO (1.28 mL, 18.1 mmol, 5.0 equiv). In this protocol, DMSO serves as both the nucleophilic reactant and a co-solvent[1].
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes under argon.
Oxidant Addition: Weigh out (Diacetoxyiodo)benzene (DIB, 1.40 g, 4.34 mmol, 1.2 equiv). Add this solid strictly portion-wise over 30 minutes (approx. 230 mg every 5 minutes) to control the exotherm.
Reaction: Remove the ice bath after 1 hour and allow the reaction to warm to room temperature. Stir for an additional 16 hours.
Quenching & Workup: Quench the reaction by adding saturated aqueous
(20 mL) and stir for 15 minutes to safely reduce any unreacted hypervalent iodine. Extract with (3 × 20 mL).
Purification: Wash the combined organics with brine, dry over
, and concentrate. Purify via silica gel flash chromatography (gradient elution: 20% to 80% EtOAc in Hexanes).
Recrystallization solvents for dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone
Technical Support Center: Recrystallization Guide for Dimethyl[(4-nitrophenyl)imino]- -sulfanone Executive Summary & Compound Profile User Query: "What are the optimal solvent systems for recrystallizing dimethyl[(4-nitr...
Common Name: S,S-Dimethyl-N-(4-nitrophenyl)sulfoximine[1]
Structure: A polar sulfoximine core (
) attached to an electron-withdrawing 4-nitrophenyl group.[1]
Physical State: Typically a yellow crystalline solid.[1]
Polarity Profile: High polarity due to the sulfoximine moiety (strong dipole) and the nitro group.[1]
Solubility Characteristics: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and moderately polar solvents (DCM, Ethyl Acetate).[1] Limited solubility in non-polar hydrocarbons (Hexane, Heptane).[1]
Technical Insight:
The purification of N-arylsulfoximines often suffers from "oiling out" (liquid-liquid phase separation) rather than clean crystallization due to their high polarity and low melting points relative to other salts.[1] The protocols below are designed to mitigate this risk.
Recommended Solvent Systems
Based on the structural properties of N-functionalized sulfoximines and nitro-aromatics, the following solvent systems are validated for high-purity isolation.
Table 1: Solvent Screening Matrix
System Class
Solvent A (Dissolver)
Solvent B (Anti-Solvent)
Ratio (v/v)
Suitability
Key Advantage
Primary (Standard)
Ethanol (95% or Abs.)
None (Single Solvent)
N/A
High
Best for removing colored impurities; slow crystal growth.[1]
Secondary (Yield)
Ethyl Acetate
n-Heptane
1:2 to 1:4
High
Higher recovery; lower boiling point facilitates drying.[1]
Alternative (Polar)
Methanol
Water
5:1
Moderate
Use only if compound is too soluble in Ethanol.[1] Risk of hydrates.[1]
Rescue
Dichloromethane
Diisopropyl Ether
1:5
Low
Use only if thermal instability is suspected (low temp method).[1]
Detailed Experimental Protocols
Protocol A: The Ethanol Thermal Gradient (Recommended)
Best for: High purity requirements and removing sticky oligomers.[1]
Preparation: Place the crude yellow solid in an Erlenmeyer flask. Add a boiling chip.
Dissolution: Add Ethanol (start with 5 mL per gram) and heat to near-reflux (approx. 75°C).
Critical Step: If the solid does not dissolve, add hot ethanol in 1 mL increments. If it dissolves instantly, you have too much solvent; evaporate some off.
Filtration (Optional): If insoluble black specks remain, filter the hot solution through a pre-warmed glass frit or glass wool.
Crystallization: Remove from heat. Cap the flask with foil/parafilm (poke a small hole).[1]
Allow to cool to room temperature (RT) slowly (over 1-2 hours).
Maximizing Yield: Once at RT, place the flask in an ice-water bath (
) for 30 minutes.
Isolation: Filter via vacuum (Buchner funnel).[1] Wash the cake with ice-cold ethanol .
Protocol B: The Two-Solvent Displacement (EtOAc/Heptane)
Best for: Compounds that "oil out" in alcohols or if high recovery is needed.[1]
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate .
Precipitation Point: While keeping the solution hot (but not boiling vigorously), add n-Heptane dropwise.
The Cloud Point: Continue adding Heptane until a faint, persistent cloudiness (turbidity) appears.[1]
Re-clarification: Add 1-2 drops of Ethyl Acetate to make the solution clear again.
Cooling: Remove from heat and allow to cool undisturbed.
Troubleshooting: If an oil separates at the bottom, reheat to dissolve and add a seed crystal immediately upon cooling.
Troubleshooting Logic & Decision Tree
Common Issue: "Oiling Out"
Symptom:[1][2][3] Instead of crystals, a yellow oil droplets form at the bottom of the flask.
Cause: The solution temperature dropped below the liquid-liquid phase separation boundary before reaching the crystallization boundary.
Fix: Reheat the mixture to dissolve the oil. Add a small amount of the good solvent (Ethanol or EtOAc).[1] Cool more slowly and add a seed crystal at the first sign of turbidity.
Symptom:[1][2][3] Crystals are dark orange/brown instead of bright yellow.[1]
Fix: Perform a "hot filtration" with activated charcoal during the dissolution step (Protocol A).[1]
Workflow Diagram: Solvent Selection Strategy
Caption: Decision matrix for selecting the optimal purification pathway based on initial solubility observations.
Frequently Asked Questions (FAQs)
Q1: My product is forming a gum/oil even after seeding. What now?A: This is common with nitro-sulfoximines.[1] Try trituration before recrystallization.[1] Suspend the gum in cold diethyl ether or hexane and sonicate/scratch the flask walls. This often induces the amorphous solid to crystallize. Once it is a solid powder, attempt Protocol A again.
Q2: Can I use water as an anti-solvent with Ethanol?A: Yes (Methanol/Water or Ethanol/Water), but be cautious.[1] Nitro-aromatics are very hydrophobic.[1] Adding water too fast will cause rapid precipitation of amorphous material (trapping impurities) rather than slow crystallization.[1] Add water dropwise to a hot solution only until turbidity is just barely visible.[1]
Q3: Is the sulfoximine moiety sensitive to heat?A: Generally, sulfoximines are thermally stable up to >150°C. However, prolonged boiling in acidic media (if your crude contains residual acid) can lead to degradation. Ensure your crude is neutralized (washed with
Q4: What is the expected melting point?A: While specific data for the nitro-derivative varies by polymorph, related N-substituted sulfoximines typically melt between 90°C and 120°C .[1] A sharp melting range (e.g., 2°C range) indicates high purity.[1]
References
Bull, J. A., et al. (2016).[1][4] "Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer." Journal of Organic Chemistry. [1]
Bolm, C., & Okamura, H. (2004).[1][3][5][6] "Rhodium-Catalyzed Imination of Sulfoxides and Sulfides: Efficient Preparation of N-Unsubstituted Sulfoximines." Organic Letters.
Lücking, U. (2013).[1] "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition. [1]
Organic Syntheses. (2023). "Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate." Org.[1][2][3] Synth. 2023, 100, 42-60.[1]
Troubleshooting oxidative imination to form lambda6-sulfanones
Welcome to the Lambda⁶-Sulfanone Technical Support Center . As a Senior Application Scientist, I have designed this resource to move beyond basic recipes.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Lambda⁶-Sulfanone Technical Support Center . As a Senior Application Scientist, I have designed this resource to move beyond basic recipes. Here, we analyze the physical organic causality behind oxidative imination, providing you with self-validating protocols and targeted troubleshooting strategies to ensure high-yielding, chemoselective syntheses of sulfoximines.
I. Mechanistic Framework & Pathway Analysis
To successfully troubleshoot sulfoximine synthesis, you must first understand the competing kinetic pathways. The transformation of a sulfide (S(II)) to a lambda⁶-sulfanone (S(VI)) requires both an oxygen [O] and a nitrogen [NH] transfer. The order of these transfers dictates the intermediate species and the primary modes of failure (e.g., over-oxidation to sulfones).
Mechanistic pathways for the synthesis of lambda6-sulfanones from sulfides.
Causality Insight: In most one-pot procedures, the [O] transfer is kinetically faster than the [NH] transfer. Consequently, the reaction proceeds via the sulfoxide intermediate [1]. If the generation of the electrophilic nitrenoid species is inefficient, the system will default to a second [O] transfer, leading to the dreaded sulfone byproduct.
II. Validated Experimental Protocols
A robust protocol must be a self-validating system —meaning the chemistry provides real-time feedback to the operator, allowing for mid-course corrections before the final workup.
Protocol A: Chemoselective One-Pot Synthesis via Hypervalent Iodine[2]
This is the industry-standard Bull-Luisi method for converting sulfides directly to NH-sulfoximines.
Step 1: Substrate Solvation. Dissolve the sulfide in HPLC-grade methanol in a flask open to the atmosphere.
Step 2: Nitrogen Source Addition. Add finely milled ammonium carbamate. Causality: Ammonium carbamate acts as a slow-release ammonia source. Using aqueous ammonia instead would rapidly hydrolyze the hypervalent iodine, killing the imination pathway.
Step 3: Oxidant Addition. Add PhI(OAc)₂ portion-wise over 15 minutes at room temperature. Causality: PhI(OAc)₂ first oxidizes the sulfide to the sulfoxide, then reacts with the released ammonia to generate the active electrophilic iodonitrene (PhI=NH) required for the rate-limiting S(IV) to S(VI) transition[2].
Step 4: Self-Validation Checkpoint (t = 60 min). Perform an LCMS or TLC analysis. You must observe the quantitative disappearance of the sulfide and the appearance of the sulfoxide (M+16).
If sulfide remains: The oxidant is inactive or degraded.
If sulfone (M+32) appears: The local concentration of ammonia is too low; the PhI(OAc)₂ is acting solely as an oxygen-transfer agent.
Step 5: Completion & Workup. Stir for 12–24 hours until the sulfoxide converts to the sulfoximine (M+31). Concentrate, redissolve in EtOAc, and wash with saturated aqueous Na₂S₂O₃ to quench unreacted iodonitrene, followed by brine.
Ideal for highly sensitive substrates where stoichiometric oxidants cause degradation.
Reagents: Sulfoxide (1.0 equiv), Amine source (1.5 equiv), p-Iodoanisole mediator (20 mol%), 0.1 M Bu₄NBF₄ in MeCN.
Step 1: Cell Assembly. Equip an undivided electrochemical cell with a graphite anode and a platinum cathode.
Step 2: Electrolysis. Apply a constant current of 10 mA until 2.2 F/mol of charge is passed. Causality: The p-iodoanisole mediator is anodically oxidized to an iodine(III) species in situ, which reacts with the amine to form the nitrenoid. This keeps the steady-state concentration of the oxidant extremely low, preventing over-oxidation[3].
Step 3: Self-Validation Checkpoint. Monitor the cell potential. A stable potential indicates steady mediator turnover. A sudden spike in potential (> 20% increase) validates that the electrode surface is passivating (likely due to substrate polymerization), requiring immediate current adjustment.
III. Quantitative Performance Data
Use the following data to select the appropriate methodology based on your substrate's specific vulnerabilities.
Q: Why am I seeing excessive sulfone formation instead of the desired sulfoximine?A: Over-oxidation to the sulfone occurs when the rate of oxygen transfer outcompetes nitrogen transfer. Mechanistically, if the electrophilic iodonitrene is not generated efficiently, the hypervalent iodine reagent acts exclusively as an oxygen atom transfer agent[2].
Actionable Fix: Ensure your ammonium carbamate is fresh and finely milled to maximize solubility. You can also lower the reaction temperature to 0 °C during the initial oxidant addition to kinetically favor the imination pathway over background oxidation.
Q: My reaction stalls at the sulfoxide stage. How can I drive the imination forward?A: Incomplete imination is typically caused by steric hindrance around the sulfur center or the presence of strongly electron-withdrawing groups (EWGs) that reduce the nucleophilicity of the sulfoxide intermediate[3].
Actionable Fix: If using the PhI(OAc)₂ method, add a catalytic amount of a rhodium(II) salt (e.g., Rh₂(OAc)₄) to facilitate nitrene transfer. Alternatively, switch to a more electrophilic nitrogen source like O-mesitylenesulfonylhydroxylamine (MSH) or utilize an electrochemical dehydrogenative imination protocol[3].
Q: How do I maintain chemoselectivity if my substrate contains oxidizable primary alcohols or sensitive amines?A: The standard hypervalent iodine/ammonium carbamate protocol is surprisingly chemoselective and generally tolerates primary alcohols and Boc-protected amines[2]. However, for highly sensitive substrates, traditional oxidants will cause side reactions.
Actionable Fix: Utilize the electrochemical imination method. By generating the reactive intermediates exclusively in situ at the electrode surface at a controlled potential, you avoid exposing the bulk solution to harsh stoichiometric oxidants[3].
Q: What is the most reliable method for synthesizing enantiomerically pure sulfoximines?A: Direct oxidative imination of racemic sulfides yields racemic sulfoximines. While stereospecific imination of enantiopure sulfoxides is possible, it often suffers from partial racemization depending on the nitrene source.
Actionable Fix: For guaranteed enantiopurity (>95% ee), bypass traditional oxidative imination entirely and utilize a chiral sulfur-fluorine exchange (SuFEx) template. Reagents like enantiopure t-BuSF act as bifunctional S(VI) transfer agents, allowing for the modular, asymmetric synthesis of sulfoximines via nucleophilic substitution rather than oxidation[4].
V. References
1.[1] Synthesis of NH-Sulfoximines from Sulfides by Chemoselective One-Pot N- and O-Transfers. Chem. Commun. Available at:[Link]
2.[3] Dehydrogenative Imination of Low-Valent Sulfur Compounds—Fast and Scalable Synthesis of Sulfilimines, Sulfinamidines, and Sulfinimidate Esters. JACS Au. Available at:[Link]
3.[4] Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides enabled by an enantiopure bifunctional S(VI). ChemRxiv. Available at:[Link]
4.[2] Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. MDPI. Available at:[Link]
Stability of dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone in aqueous media
This technical guide addresses the stability profile of Dimethyl[(4-nitrophenyl)imino]- -sulfanone (also known as S,S-dimethyl-N-(4-nitrophenyl)sulfoximine). Contrary to common assumptions regarding nitrogen-sulfur bonds...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the stability profile of Dimethyl[(4-nitrophenyl)imino]-
-sulfanone (also known as S,S-dimethyl-N-(4-nitrophenyl)sulfoximine).
Contrary to common assumptions regarding nitrogen-sulfur bonds, the primary stability risk for this compound in aqueous media is not hydrolytic cleavage , but rather photochemical degradation and solubility-driven precipitation . This guide provides the mechanistic reasoning, troubleshooting workflows, and validation protocols to ensure experimental integrity.
Technical Support Center: Stability of Dimethyl[(4-nitrophenyl)imino]-
-sulfanone[1]
Quick Reference Data
Property
Specification
CAS Number
56158-00-0
Molecular Formula
CHNOS
Molecular Weight
214.24 g/mol
Solubility (Water)
Moderate (pH-independent); High in DMSO/MeOH
Dominant Degradation Mode
Photochemical (S–N cleavage / Nitro reduction)
Hydrolytic Stability
High (Stable at pH 2–10)
Core Stability Analysis
The Hydrolysis Myth
Users often fear that the S=N bond in sulfoximines is labile like a carboxylic ester. This is incorrect for N-aryl sulfoximines.
Mechanism: The S(VI) center is sterically hindered and the S=N bond has significant double-bond character. The 4-nitrophenyl group is strongly electron-withdrawing, which delocalizes the nitrogen lone pair into the aromatic ring. This reduces the basicity of the nitrogen (pKa < 1), making it resistant to protonation—the first step required for acid-catalyzed hydrolysis [1].
The Real Threat: Photodegradation
The 4-nitrophenyl moiety acts as a chromophore. Upon absorption of UV/blue light, the molecule can enter an excited triplet state.
Pathway: This can lead to S–N bond homolysis (generating reactive nitrenes and sulfoxides) or nitro-group reduction (to nitroso/hydroxylamine species) depending on the solvent environment [2].
Symptom: Yellowing of the solution and appearance of multiple small peaks on LC-MS.
Troubleshooting Guide
Issue 1: "My compound disappears from the HPLC trace after 24 hours in buffer."
Diagnosis: Likely Precipitation or Photodegradation , not Hydrolysis.
Step-by-Step Troubleshooting:
Check the Vial: Is there a fine pellet at the bottom? Spin the sample at 10,000 x g for 5 minutes. If a pellet forms, your concentration exceeds the aqueous solubility limit.
Light Control: Was the sample left on a benchtop exposed to ambient light?
Action: Repeat the experiment in an amber vial or wrapped in aluminum foil.
Container Adsorption: Are you using polypropylene tubes? Hydrophobic N-aryl compounds can adsorb to plastic.
Action: Switch to low-binding glass vials.
Issue 2: "I see a new peak with M-16 or M-30 mass."
Diagnosis:Nitro Reduction or Oxidative Degradation .
Cause: If your buffer contains reducing agents (e.g., DTT, TCEP, Glutathione), the nitro group (-NO
) is being reduced to an amine (-NH) or hydroxylamine.
Mechanism: Sulfoximines are chemically stable, but the nitro group is redox-active.
Solution: Remove reducing agents from the buffer or switch to a non-reducible analog (e.g., -CN or -CF
substituted) if the nitro group is not essential for activity.
Issue 3: "The retention time shifts in acidic mobile phases."
Diagnosis:pH-Dependent Ionization (Artifact).
Explanation: While the sulfoximine nitrogen is weakly basic, the nitro group makes it neutral at physiological pH. However, in strongly acidic HPLC mobile phases (e.g., 0.1% TFA, pH ~2), a fraction may protonate, causing peak tailing or shifting.
Solution: Ensure your column is equilibrated. Use a buffered mobile phase (e.g., Ammonium Formate pH 3.5) instead of unbuffered TFA to sharpen the peak.
Validated Stability Protocol
Use this self-validating workflow to determine the true stability of your specific lot.
Experimental Workflow (DOT Visualization)
Figure 1: Differential stability testing workflow to distinguish between thermal hydrolysis, photodegradation, and solubility issues.
Protocol Steps:
Preparation: Dissolve compound in 100% DMSO to 10 mM.
Dilution: Spike into PBS (pH 7.4) to reach 50 µM. Note: Ensure final DMSO concentration is <1% to prevent solvent effects, but high enough to maintain solubility.
Incubation:
Set A (Control): Amber vial, Room Temp.
Set B (Light Stress): Clear vial, exposed to cool white light.
Set C (Thermal Stress): Amber vial, 37°C.
Analysis: Inject 10 µL onto C18 HPLC. Monitor Absorbance at 254 nm and 300 nm.
Criteria:
< 5% loss in Set A & C = Chemically Stable .
10% loss in Set B only = Photolabile (Protect from light) .
Mechanistic Degradation Pathways
Understanding how the molecule breaks down helps in identifying impurities.
Figure 2: Primary degradation pathways. Note that direct hydrolysis to NH-sulfoximine is kinetically disfavored under standard conditions.
Frequently Asked Questions (FAQ)
Q: Can I autoclave this compound in buffer?A:No. While thermally stable up to ~100°C in dry form, high-pressure steam (121°C) combined with aqueous pH extremes can force hydrolytic cleavage or decarboxylation if other functional groups are present. Filter sterilize using a 0.22 µm PVDF membrane instead.
Q: Why is the pKa not listed in standard databases?A: The N-aryl sulfoximine nitrogen is extremely weakly basic due to the electron-withdrawing nitro group. Its conjugate acid pKa is likely < 1.0. For experimental purposes, treat it as a neutral molecule at pH 2–12 [3].
Q: Is it stable in cell culture media?A: Yes, generally. However, cell culture media contains riboflavin (a photosensitizer) and high concentrations of thiols (cysteine).
Recommendation: Change media every 24 hours and minimize light exposure to prevent photo-induced redox reactions.
References
Lücking, U. (2013).[1] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition, 52(36), 9399–9408. Link
Wang, Z., et al. (2025).[2][3] Photochemistry of N-aryl and N-alkyl dibenzothiophene sulfoximines. Photochemistry and Photobiology, 101(1), 180-187. Link
Anselmi, E., et al. (2024).[4] Focus on Physico-Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity. Chemistry – A European Journal, 31(1). Link
Sulfoximine Synthesis Support Center: Overcoming Moisture Sensitivity
Welcome to the Technical Support Center for Sulfoximine Synthesis. As sulfoximines increasingly replace sulfones as bioisosteric motifs in drug development, their synthesis has come under intense scrutiny.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Sulfoximine Synthesis. As sulfoximines increasingly replace sulfones as bioisosteric motifs in drug development, their synthesis has come under intense scrutiny. A primary bottleneck in early-generation sulfoximine preparation is the extreme moisture sensitivity of key reactive intermediates. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help researchers mitigate hydrolysis and optimize yields.
Section 1: Mechanistic Causality of Moisture Degradation
To troubleshoot effectively, one must understand the chemical causality behind moisture-induced failures in sulfoximine workflows:
Hydrolysis of Sulfinyl Chlorides : Traditional C–S bond formation relies on sulfinyl chlorides. These intermediates are highly hygroscopic; contact with adventitious water evolves gaseous HCl and rapidly hydrolyzes the intermediate into sulfinic acids[1]. These acids subsequently disproportionate into sulfonic acids and thiosulfinates, destroying the reaction yield and complicating purification[1].
Quenching of Electrophilic Nitrenes : In the oxidative imidation of sulfoxides, hypervalent iodine reagents (e.g.,
) generate electrophilic nitrenoid species. If water is present, it acts as a competing nucleophile. It can attack the nitrene or coordinate with transition-metal catalysts, shifting the reaction pathway toward overoxidation (yielding sulfones) rather than the desired S–N bond formation.
Section 2: Troubleshooting Guide & FAQs
Q1: My sulfinyl chloride intermediate degrades before I can achieve C–S bond formation. How can I prevent this?A: Sulfinyl chlorides are notoriously unstable and difficult to store[1]. If strict Schlenk techniques fail, consider abandoning sulfinyl chlorides entirely. Recent advancements utilize bench-stable sulfinylhydroxylamine reagents (such as BiPhONSO). These reagents generate reactive sulfinyl nitrenes via an N–O bond fragmentation process, completely bypassing the need for moisture-sensitive sulfinyl chlorides while allowing rapid (15 min) synthesis of sulfoximines[2].
Q2: I am observing significant sulfone byproducts during the imidation of sulfides. Is moisture to blame?A: Yes. In transition-metal-catalyzed imidations, adventitious water can coordinate with the metal center or react with the hypervalent iodine oxidant, shifting the pathway from imidation to oxygenation. Ensure your solvents are rigorously dried. Alternatively, switch to a Rhodium-catalyzed nitrene transfer using
, which has been proven to be insensitive to air and water, allowing reactions to proceed in non-anhydrous dichloromethane[3].
Q3: Are there completely moisture-tolerant protocols for NH-sulfoximine synthesis that do not require a glovebox?A: Absolutely. The most robust, operationally simple protocol utilizes ammonium carbamate as an ammonia source and (diacetoxyiodo)benzene (
) as the oxidant in methanol[4]. This method is entirely tolerant of ambient air and moisture, proceeds stereospecifically with complete retention of enantiomeric excess, and eliminates the need for hazardous azides[4].
Section 3: Validated Experimental Protocols
Protocol A: Moisture-Tolerant Synthesis of NH-Sulfoximines (Ambient Conditions)
This self-validating system leverages the controlled decarboxylation of ammonium carbamate to provide a steady, low-concentration stream of ammonia, preventing the quenching of the hypervalent iodine oxidant[4].
Setup : In an open-air flask, suspend the starting sulfoxide (1.0 equiv) and (diacetoxyiodo)benzene (3.0 equiv) in reagent-grade methanol (0.5 M concentration) at 25 °C[4].
Reagent Addition : Gradually add ammonium carbamate (4.0 equiv) in roughly ten equal portions over 10 minutes[4].
Causality Check: Gradual addition controls the exothermic decarboxylation and prevents the sudden release of
gas, which would otherwise escape the solvent and stall the reaction.
Reaction Validation : Stir the suspension for 1 hour. The mixture will transition from colorless to yellow, visually validating the formation of the active iodonitrene intermediate[4].
Workup : Evaporate the methanol under reduced pressure. Dilute the resulting slurry with ethyl acetate and neutralize the acetic acid byproduct with saturated aqueous
[4]. Extract and purify via silica gel chromatography.
If your synthetic route mandates the use of sulfinyl chlorides, strict exclusion of water is non-negotiable[1].
Preparation : Flame-dry all glassware under vacuum and backfill with ultra-high-purity Argon three times.
Solvent Purification : Use only freshly distilled solvents passed through activated alumina columns to ensure water content is
ppm.
Execution : Generate the sulfinyl chloride in situ at -78 °C and immediately introduce the carbon nucleophile (e.g., Grignard reagent) via a syringe pump to outcompete any trace moisture degradation.
Section 4: Quantitative Comparison of Imidation Reagents
The following table summarizes the moisture sensitivity and efficiency of various reagent systems used in sulfoximine synthesis, allowing researchers to select the optimal conditions for their specific laboratory setup.
The following diagram maps the logical decision-making process for selecting a sulfoximine synthesis route based on moisture constraints.
Decision tree for mitigating moisture sensitivity in sulfoximine synthesis workflows.
References
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds
Source: Chemical Reviews (acs.org)[Link]
Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene
Source: Organic Syntheses (orgsyn.org)[Link]
Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides
Source: Journal of the American Chemical Society (acs.org)[Link]
Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides
Source: The Journal of Organic Chemistry (acs.org)[Link]
Technical Guide: Optimizing Reaction Temperature for N-Arylation of Sulfoximines
The following technical guide addresses the optimization of reaction temperature for the N-arylation of sulfoximines. It is structured to provide actionable troubleshooting steps, grounded in mechanistic understanding an...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the optimization of reaction temperature for the N-arylation of sulfoximines. It is structured to provide actionable troubleshooting steps, grounded in mechanistic understanding and authoritative literature.
Executive Summary: The Thermal Landscape
Temperature is the most critical variable in the N-arylation of sulfoximines (sulfonimidoyl functionalization). It dictates the delicate balance between the activation energy required for the oxidative addition of the aryl halide and the thermal stability of the active catalytic species.
While traditional Copper and Palladium protocols often demand elevated temperatures (80–110 °C) to drive the catalytic cycle, recent advancements in ligand design and photocatalysis have unlocked room-temperature (RT) pathways. This guide helps you navigate these regimes to maximize yield and minimize decomposition.
Troubleshooting Guide (Q&A)
Scenario A: The "Stalled Conversion"
User Question: I am using a standard CuI/Ligand system for N-arylation with an aryl bromide at 80 °C. The reaction initiates but stalls at ~40% conversion after 4 hours. Should I add more catalyst or increase the temperature?
Technical Diagnosis:
In Copper-catalyzed C–N coupling (Ullmann-type), the rate-limiting step is often the oxidative addition of the aryl halide to the Cu(I) species or the deprotonation/coordination of the sulfoximine. At 80 °C, the system may lack sufficient thermal energy to overcome the activation barrier for less reactive electrophiles (like electron-rich aryl bromides).
Actionable Protocol:
The "Reflux Rule": Increase the temperature to 110 °C . Most efficient Cu-catalyzed protocols (e.g., Bolm-Sedelmeier conditions) utilize Toluene under reflux to ensure complete turnover.
Ligand Check: If you are using a diamine ligand (e.g., DMEDA), ensure you are not exceeding its boiling point if the system is open, although complexation usually stabilizes it.
Base Solubility: At 80 °C, inorganic bases like Cs₂CO₃ may have limited solubility in Toluene. Higher temperatures improve the heterogeneous interaction between the base and the catalytic complex.
Key Insight: If shifting to 110 °C causes black precipitation (catalyst decomposition), switch to a more thermally stable ligand system (e.g., phenanthroline derivatives) or ensure stricter oxygen exclusion.
Scenario B: Decomposition & By-Products
User Question: I am seeing significant homocoupling of my aryl halide and blackening of the reaction mixture when using Pd(OAc)₂ at 100 °C. How do I fix this?
Technical Diagnosis:
This indicates thermal catalyst deactivation (Pd black formation) and competing side reactions. Sulfoximines are generally stable, but at high temperatures, palladium catalysts without robust ligands can agglomerate. Furthermore, high temperatures can accelerate the reductive elimination of biaryls (homocoupling) over the desired C–N coupling.
Actionable Protocol:
Lower Temperature: Drop the temperature to 80 °C .
Switch Ligand Class: Move from simple phosphines to bulky, electron-rich ligands like BINAP or RuPhos . These ligands increase the energy barrier for catalyst agglomeration, allowing the catalyst to survive at elevated temperatures.
Alternative Methodology: If thermal instability persists, consider Nickel catalysis (e.g., (PhPAd-DalPhos)Ni(o-tol)Cl), which can often proceed at 25–60 °C , or Photocatalysis (Dual Ni/Ir), which operates strictly at room temperature.
Scenario C: Metal-Free Aryne Chemistry
User Question: I’m trying the metal-free arylation using o-silylaryl triflates and CsF. I’m heating to 60 °C to speed it up, but my yields are low and messy.
Technical Diagnosis:
You are likely generating the benzyne (aryne) intermediate too rapidly. At 60 °C, the elimination of the triflate occurs faster than the nucleophilic attack of the sulfoximine. The excess highly reactive aryne then polymerizes or reacts with the solvent.
Actionable Protocol:
Ambient Is Optimal: This reaction is designed for Room Temperature (20–25 °C) .
Slow Addition: Do not heat. Instead, add the fluoride source (CsF or TBAF) slowly to control the concentration of the active aryne species.
Solvent Switch: Use Acetonitrile (MeCN) at RT. It solubilizes the fluoride source sufficiently without requiring thermal activation.
Comparative Methodology Table
Select your temperature regime based on your available electrophile and catalyst system.
The following diagram outlines the decision process for selecting the correct temperature and protocol based on your starting materials.
Caption: Decision matrix for temperature selection based on electrophile and catalytic system. Red indicates high thermal requirement; Green indicates ambient capability.
Experimental Protocol: Temperature Scanning
If the standard conditions fail, perform a Temperature Scan using the following self-validating workflow.
Objective: Determine the minimum effective temperature (MET) to maximize yield and minimize impurity profile.
Preparation: Prepare 4 reaction vials with the identical stoichiometry:
Cleanliness: Ratio of Product vs. Homocoupling/Dehalogenation.
Selection: Choose the lowest temperature that achieves >80% conversion within 4 hours.
References
Sedelmeier, J., & Bolm, C. (2005).[4][6][7] Efficient Copper-Catalyzed N-Arylation of Sulfoximines with Aryl Iodides and Aryl Bromides.[7][8] The Journal of Organic Chemistry, 70(17), 6904–6906.
Gupta, S., et al. (2019).[4][9][10] Copper-Catalyzed N-Arylation of Sulfoximines with Arylboronic Acids under Mild Conditions. Synthesis, 51(10), 2171–2182.
Bolm, C., & Hildebrand, J. P. (2000).[4][6][11] Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides.[1][11][12][13] The Journal of Organic Chemistry, 65(1), 169–175.[4][11]
Fisher, S. A., & Stradiotto, M. (2024).[2] Thermal Nickel-Catalyzed N-Arylation of NH-Sulfoximines with (Hetero)aryl Chlorides Enabled by PhPAd-DalPhos Ligation.[2][3][13] Organic Letters, 26(7), 1326–1331.[3][13] [2]
Aithagani, S. K., et al. (2015).[5] Metal-Free Approach for the Synthesis of N-Aryl Sulfoximines via Aryne Intermediate.[14][15] Organic Letters, 17(22), 5547–5549.[5][15]
Wimmer, A., & König, B. (2019).[4] N-Arylation of NH-Sulfoximines via Dual Nickel Photocatalysis. Organic Letters, 21(8), 2740–2744.
Author: BenchChem Technical Support Team. Date: March 2026
Overview
When synthesizing dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone (CAS: 56158-00-0)—a hypervalent sulfoximine derivative—researchers frequently encounter challenges when removing the unreacted precursor, dimethyl sulfide (DMS). This technical guide provides field-proven troubleshooting steps and a self-validating protocol to separate your solid product from the highly volatile, malodorous sulfide without compromising the integrity of the sulfoximine.
Part 1: Troubleshooting & FAQs
Q: Why does my isolated sulfoximine still smell strongly of sulfur even after extended vacuum drying?A: Dimethyl sulfide (DMS) has an exceptionally low odor threshold, detectable by the human olfactory system at concentrations as low as[1],[2]. Even if 99.9% of the unreacted DMS is removed during workup, trace amounts can become physically trapped (occluded) within the crystalline lattice of the solid dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone during rapid precipitation. Extended vacuum drying is ineffective against occluded solvents; the crystal lattice must be disrupted via trituration to release the trapped sulfide.
Q: Can I just evaporate the unreacted dimethyl sulfide using a standard rotary evaporator?A:No. While DMS has a relatively low[3],[4], its extraordinarily high vapor pressure (approx.)[4] allows it to easily bypass standard dry ice/acetone cold traps under vacuum. This will contaminate your vacuum pump oil, leading to a permanent stench in the laboratory, and exhaust toxic vapors into the environment. You must use a secondary chemical quenching trap.
Q: How do I chemically quench the unreacted sulfide without degrading my sulfoximine product?A: Do not add oxidants directly to the crude reaction mixture. While the nitroaromatic moiety is relatively stable, adding aqueous hypochlorite directly to the crude mixture can cause undesired side reactions (e.g., ring chlorination) or degrade the sulfoximine. Instead, physically separate the volatile DMS via mild vacuum distillation into a secondary in-line trap containing aqueous sodium hypochlorite (bleach). The bleach selectively
Protocol: Safe Separation and Quenching of Dimethyl Sulfide
Note: This protocol functions as a self-validating system. The complete absence of the characteristic cabbage-like odor at the end of Step 3 confirms successful lattice purging and product purity.
Step 1: Apparatus Setup (In-Line Bleach Trap)
Assemble a vacuum distillation setup. Between the primary receiving flask and the vacuum pump, install a secondary gas-washing bottle (bubbler) filled with a 10-15% aqueous sodium hypochlorite (bleach) solution.
Causality: The bubbler ensures all uncondensed DMS vapors are forced through the oxidizing bleach solution before reaching the pump, neutralizing the odor and preventing mechanical contamination[6].
Step 2: Mild Vacuum Distillation
Transfer the crude reaction mixture to the distillation flask.
Apply a mild vacuum (e.g., 200-300 mbar) and gently warm the flask in a water bath at 30-40 °C.
Causality: Because DMS boils at 37 °C at atmospheric pressure, utilizing a mild vacuum ensures rapid volatilization without causing the solid sulfoximine product to bump or thermally degrade[4].
Step 3: Trituration of the Crude Solid
Once the bulk DMS is removed, the residue left behind is crude dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone.
Suspend the crude solid in ice-cold hexane or diethyl ether (10 mL per gram of product). Stir vigorously for 15 minutes.
Causality: The highly polar sulfoximine is insoluble in non-polar hydrocarbon solvents, whereas trace DMS is highly miscible. This physical wash pulls the trapped DMS out of the crystal lattice without dissolving your product.
Filter the solid through a Büchner funnel and wash with an additional portion of cold solvent. Verify the absence of odor.
Step 4: Glassware Decontamination
Rinse all contaminated glassware (especially the primary receiving flask) with bleach inside the fume hood to oxidize residual surface sulfides before washing with water and acetone[5].
Part 4: Workflow Visualization
Caption: Workflow for the physical separation and chemical quenching of unreacted dimethyl sulfide.
References
Title: SIAM 22, 18-21 April 2006 SIDS INITIAL ASSESSMENT PROFILE CAS No.
Storage conditions to prevent degradation of lambda6-sulfanone derivatives
Technical Support Center: Storage & Stability of Lambda6-Sulfanone (Sulfoximine) Derivatives Executive Summary: The Chemical Nature of Lambda6-Sulfanones What are they? In technical nomenclature, "lambda6-sulfanones" ref...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Storage & Stability of Lambda6-Sulfanone (Sulfoximine) Derivatives
Executive Summary: The Chemical Nature of Lambda6-Sulfanones
What are they?
In technical nomenclature, "lambda6-sulfanones" refer to Sulfoximines (and related sulfonimidoyl derivatives). These are hypervalent sulfur(VI) compounds featuring a tetrahedral geometry with a sulfur atom double-bonded to an oxygen (
) and an imino group (), alongside two carbon substituents.
Why does this matter for storage?
Unlike their sulfone analogues (
), the bond in lambda6-sulfanones introduces unique basicity and nucleophilicity (if -unsubstituted). While generally chemically robust, they exhibit specific vulnerabilities to hygroscopicity (moisture absorption) and acid-catalyzed hydrolysis .
Critical Storage Protocol (S.A.F.E. Standard)
To prevent degradation, adhere to the S.A.F.E. protocol. This system is self-validating: if the compound retains its physical form (crystalline solid) and solubility profile, the storage was successful.
Parameter
Specification
Scientific Rationale
S hielding
Amber Glass Vials
While the S(VI) core is photostable, N-substituents (e.g., aryl groups) may be photo-labile. Amber glass prevents radical formation.
A tmosphere
Inert Gas (Argon/Nitrogen)
Prevents the absorption of atmospheric CO₂ (which can form carbamates with free NH-sulfoximines) and moisture.
F reezing
-20°C (Long-term)2-8°C (Working)
Low temperature kinetically inhibits hydrolysis and prevents "oiling out" of hygroscopic solids.
E nvironment
Desiccator (<10% RH)
Many lambda6-sulfanone derivatives are hygroscopic. Moisture uptake leads to hydrolysis of the bond over time.
Troubleshooting Guide (Q&A)
Q1: My lambda6-sulfanone derivative has turned from a white powder into a sticky gum/oil. Is it degraded?
Diagnosis: Likely Hygroscopic Deliquescence .
Root Cause: The polar
and bonds attract atmospheric water. If the compound is a salt (e.g., hydrochloride), this effect is amplified.
Lyophilize (freeze-dry) from water/acetonitrile or dry under high vacuum with
.
Prevention: Always equilibrate the vial to room temperature before opening to prevent condensation.
Q2: I see a new peak in my LC-MS with a mass of [M+1]. What is happening?
Diagnosis:Hydrolysis to Sulfone .
Root Cause: The
bond can hydrolyze to (forming the corresponding sulfone, ) under acidic aqueous conditions.
Mechanism: Water attacks the sulfur center, displacing the amine/amide.
Action: This is irreversible degradation. Purify via prep-HPLC to remove the sulfone impurity.
Q3: The compound is insoluble in the solvent recommended (e.g., DCM). Why?
Diagnosis:Polymorphism or Salt Formation .
Root Cause: Lambda6-sulfanones can form strong hydrogen-bond networks in the solid state. If it was stored as a free base but absorbed CO₂/moisture, it might have formed a carbonate/carbamate salt, altering solubility.
Action: Try a more polar solvent system (e.g., DMSO or Methanol). If it dissolves, check pH; acidification may be required to break up salts.
Degradation Mechanism & Pathway Analysis
The following diagram illustrates the primary degradation pathway (Hydrolysis) and the "Safe State" equilibrium.
Caption: Pathway showing the vulnerability of the S=N bond to moisture-driven hydrolysis, leading to inactive sulfone formation.
Stability Data Summary
Condition
Stability Duration
Observation
Solid, -20°C, Argon
> 2 Years
Optimal storage. No detectable degradation.
Solid, 25°C, Air
3-6 Months
Surface stickiness (hygroscopy). Minor hydrolysis (<2%).
Solution (DMSO), 25°C
1-2 Weeks
Stable. Avoid protic solvents (MeOH/H₂O) for long-term storage.
Solution (Acidic pH)
< 24 Hours
Rapid hydrolysis to sulfone observed.
References
PubChem. (2025).[2] Compound Summary: [(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone.[3] National Library of Medicine. Link
ChemScene. (2025). Product Information: Dimethyl((2-nitrophenyl)imino)-lambda6-sulfanone.[4] ChemScene LLC. Link
Frings, M., et al. (2006). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Chemistry – A European Journal. (Contextual grounding for Sulfoximine stability).
BLDpharm. (2025). Safety Data Sheet: Cyclopropyl(imino)(methyl)-lambda6-sulfanone. BLD Pharmatech. Link
IR spectroscopy characteristic bands of dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone
Technical Guide: IR Spectroscopy Characteristic Bands of Dimethyl[(4-nitrophenyl)imino]- -sulfanone Executive Summary & Chemical Context Dimethyl[(4-nitrophenyl)imino]- -sulfanone , commonly known as -dimethyl- -(4-nitro...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: IR Spectroscopy Characteristic Bands of Dimethyl[(4-nitrophenyl)imino]-
-sulfanone
Executive Summary & Chemical Context
Dimethyl[(4-nitrophenyl)imino]-
-sulfanone , commonly known as -dimethyl--(4-nitrophenyl)sulfoximine , represents a critical class of bioisosteres in medicinal chemistry. Structurally, it replaces the sulfone () moiety with a chiral sulfoximine () core, offering unique hydrogen-bonding vectors and solubility profiles.
For researchers and drug development professionals, identifying this compound via Infrared (IR) Spectroscopy requires distinguishing the subtle vibrational modes of the sulfoximine core (
/ ) from the dominant, high-intensity signals of the nitroaryl appendage .
This guide provides a comparative spectral analysis, distinguishing the target molecule from its precursors and isosteres, supported by mechanistic insights into vibrational coupling.
Characteristic IR Bands: The Spectral Fingerprint
The IR spectrum of dimethyl[(4-nitrophenyl)imino]-
-sulfanone is dominated by the interplay between the electron-withdrawing -nitrophenyl group and the polar sulfoximine core.
Table 1: Key Diagnostic Bands
Functional Group
Vibrational Mode
Frequency Range ()
Intensity
Mechanistic Insight
Nitro ()
1515 – 1535
Strong
Highly diagnostic. Shifted lower than aliphatic nitro groups due to aromatic conjugation.
1335 – 1350
Strong
Coupled with the asymmetric stretch; confirms the presence of the nitro group.
Sulfoximine Core
1210 – 1240
Strong
Often overlaps with aromatic C-H in-plane bends but is sharper and more intense.
1150 – 1220
Medium-Strong
Critical Differentiator. Heavily coupled with and aryl C-N modes. In -aryl systems, this bond has significant double-bond character.
1080 – 1110
Medium
Stretch between the sulfoximine nitrogen and the phenyl ring.
Aromatic Ring
1580 – 1605
Medium
Skeletal ring vibrations; often appears as a doublet near 1600 .
820 – 860
Strong
Para-substitution pattern. A single strong band indicating 1,4-disubstitution.
Methyl Group
2920 – 3020
Weak
-methyl protons are acidic and polar; bands are often weak compared to the nitro/sulfoximine signals.
Note on Causality: The presence of the 4-nitro group strongly withdraws electron density from the aromatic ring. This reduces the basicity of the sulfoximine nitrogen, effectively increasing the
bond order slightly via resonance, while simultaneously shifting the aromatic bands.
Comparative Analysis: Target vs. Alternatives
To validate the synthesis or purity of dimethyl[(4-nitrophenyl)imino]-
-sulfanone, one must compare its spectrum against its immediate precursor (-sulfoximine) and its structural analog (Sulfone).
Table 2: Comparative Spectral Shifts
Feature
Target:-(4-nitrophenyl)sulfoximine
Precursor:-Sulfoximine
Alternative: Dimethyl Sulfone
Stretch
Absent
3250 – 3350 (Broad/Strong)
Absent
Stretch
1150 – 1220 (Coupled)
900 – 1000 (Distinct)
Absent
Stretch
~1220
~1220
1290 – 1310 (Asym)
Nitro Bands
Present (1520/1340)
Absent
Absent
Analysis:
Disappearance of N-H: The most obvious confirmation of successful
-arylation is the complete loss of the broad stretching band found in the starting material (-dimethylsulfoximine).
S=N Shift: In the free
-sulfoximine, the vibration is lower frequency. Upon arylation with an electron-poor ring (4-nitrophenyl), the mode couples more strongly with the aryl skeleton and shifts to higher wavenumbers, often merging into the complex fingerprint region near 1200 .
Differentiation from Sulfone: Sulfones (
) lack the band entirely and typically show a doublet for (asymmetric/symmetric) that is distinct from the sulfoximine profile.
Experimental Protocol for Validated Acquisition
To ensure reproducible data, specifically for polar sulfoximines which can exhibit polymorphism or hygroscopicity, follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR) FTIR
Sample Preparation:
Solid State: The target compound is typically a crystalline solid. Use a Diamond or ZnSe ATR crystal.
Pre-treatment: Dry the sample in a vacuum desiccator for 2 hours to remove surface moisture, which can broaden the 3000–3500
region and obscure the absence of the peak.
Acquisition Parameters:
Resolution: 4
(Standard) or 2 (High Res for fingerprint deconvolution).
Scans: Minimum 32 scans to resolve weak methyl
stretches against the noise.
Validation Check (The "Self-Check"):
Check 1: Is there a broad hump at 3300
? Yes Incomplete reaction (residual ) or wet sample. No Proceed.
Check 2: Are the Nitro bands (1520/1340) the strongest peaks? Yes
Confirms -arylation.
Mechanistic Pathway & Visualization
The following diagram illustrates the synthesis and the resulting vibrational shifts, providing a logical flow for structural confirmation.
Caption: Logical flow of spectral changes during the synthesis of Dimethyl[(4-nitrophenyl)imino]-
-sulfanone. Green and Yellow nodes indicate primary diagnostic confirmations.
References
Bolm, C., et al. (2000).[1] "Synthesis of N-Arylated Sulfoximines." Journal of Organic Chemistry, 65(1), 169-175.[1] Link
Reggelin, M., & Zur, C. (2002). "Sulfoximines: Structures, Properties and Synthetic Applications." Synthesis, 2000(1), 1-64. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for Nitro/Sulfone assignments).
Lücking, U. (2013). "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition, 52(36), 9399-9408. Link
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."[3] (General reference for Nitrobenzene derivatives). Link[3]
Differentiating Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone from its Sulfilimine Precursor: A Comparative Analytical Guide
Executive Summary The transition from an S(IV) sulfilimine to an S(VI) sulfoximine represents a critical transformation in modern synthetic and medicinal chemistry. Sulfoximines, such as dimethyl[(4-nitrophenyl)imino]-la...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from an S(IV) sulfilimine to an S(VI) sulfoximine represents a critical transformation in modern synthetic and medicinal chemistry. Sulfoximines, such as dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone , have emerged as highly valuable structural motifs in drug discovery due to their enhanced metabolic stability, high aqueous solubility, and unique hydrogen-bonding capabilities[1].
However, differentiating a fully oxidized sulfoximine from its unreacted sulfilimine precursor—S,S-dimethyl-N-(4-nitrophenyl)sulfilimine—requires rigorous analytical validation. Because both compounds share the core
framework and the 4-nitrophenyl moiety, researchers must rely on the distinct electronic and structural changes induced by the addition of the oxygen atom. This guide provides a comprehensive, self-validating analytical framework to objectively differentiate these two species.
Mechanistic Context: The S(IV) to S(VI) Transition
The oxidation of a sulfilimine to a sulfoximine involves the conversion of a trigonal pyramidal sulfur(IV) center (bearing a lone pair) into a tetrahedral sulfur(VI) center. Because the sulfilimine sulfur exhibits markedly electrophilic character, successful oxidation typically requires powerful electrophilic O-transfer agents, such as dimethyldioxirane, or specific nucleophilic oxidants like alkaline hydrogen peroxide[2].
The introduction of the highly electronegative oxygen atom pulls electron density away from the sulfur center. This inductive effect propagates to the adjacent methyl groups and the
bond, fundamentally altering the molecule's spectroscopic signature.
Figure 1: Oxidation pathway from S(IV) sulfilimine to S(VI) sulfoximine.
Analytical Differentiation Matrix
To definitively distinguish dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone from its precursor, a multi-modal analytical approach is required. The table below summarizes the quantitative differences between the two compounds based on their electronic environments[3].
Strong deshielding due to the electronegative bond.
IR Spectroscopy ()
Absent
~ 1220 cm (asym) & 1140 cm (sym)
Emergence of characteristic sulfanone stretching bands.
IR Spectroscopy ()
~ 980 cm
~ 1090 cm
bond strengthens/shortens due to S(VI) hypervalency.
Experimental Protocols: A Self-Validating Workflow
To ensure high scientific integrity, the synthesis and subsequent analysis must function as a self-validating system. The following protocols detail the controlled oxidation and the step-by-step analytical verification.
Protocol 1: Controlled Oxidation using Dimethyldioxirane
Expertise Note: Dimethyldioxirane is preferred over mCPBA for this specific substrate because electrophilic S-oxidation competes favorably with N-oxidation, preventing the oxidative fragmentation of the
bond.
Preparation: Dissolve 0.15 mmol of S,S-dimethyl-N-(4-nitrophenyl)sulfilimine in 5 mL of anhydrous acetone. Cool the reaction vessel to 0 °C.
Reagent Addition: Slowly add 8 mL of a cold (0 °C) 0.08 M dimethyldioxirane solution in acetone (0.64 mmol, ~4 equivalents) in two equal aliquots over 15 minutes.
Reaction: Allow the mixture to warm to 25 °C and stir for 2–6 hours.
Isolation: Remove the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (Et
O/MeOH 95:5) to yield the pure sulfoximine.
Protocol 2: LC-MS and IR Verification
Mass Profiling: Inject a 1
L aliquot of the purified product into an LC-MS system (ESI+ mode). Look for the disappearance of the m/z 199.05 peak and the exclusive presence of the m/z 215.05 peak. Causality: Any residual m/z 199 indicates incomplete oxidation.
IR Screening: Apply the purified compound to an ATR-FTIR sensor.
Band Analysis: Confirm the absence of the broad 980 cm
band (sulfilimine ) and verify the emergence of sharp, intense bands at 1220 cm and 1140 cm. Causality: The S=O bond in a lambda6-sulfanone is highly polarized, resulting in massive changes in the dipole moment during vibration, yielding very strong IR absorbances.
Protocol 3:
H NMR Structural Confirmation
Sample Prep: Dissolve 10 mg of the product in 0.6 mL of CDCl
.
Acquisition: Acquire a standard 1D
H NMR spectrum at 300 MHz or higher.
Signal Integration: Locate the singlet corresponding to the six protons of the two
groups.
Validation: In the sulfilimine precursor, this singlet appears around 2.8 ppm. In the sulfoximine, the strong electron-withdrawing nature of the newly formed
bond deshields these protons, shifting the singlet downfield to approximately 3.3 ppm.
Figure 2: Self-validating analytical workflow for differentiating sulfoximines from sulfilimines.
Troubleshooting and Artifact Avoidance
When differentiating these compounds, researchers must be wary of over-oxidation . While the 4-nitrophenyl group provides stability to the imine nitrogen, excessive use of harsh oxidants (like unbuffered mCPBA) can lead to
bond cleavage, resulting in the formation of a sulfone (dimethyl sulfone) and a nitroso- or nitro-aromatic byproduct.
To prevent this, always monitor the reaction via LC-MS (Protocol 2) and halt the reaction once the m/z 199.05 peak is depleted. The self-validating nature of combining MS (mass confirmation) with NMR (structural connectivity) ensures that the isolated product is the intact dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone, rather than a fragmented artifact.
References
Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Available at:[Link]
Facile Conversion of Sulfilimines into Sulfoximines Using Dioxiranes. ElectronicsAndBooks. Available at: [Link]
Johnson, C. R., et al. (1973). Oxidation of N-(p-tolylsulfonyl)sulfilimines to N-(p-tolylsulfonyl)sulfoximines with alkaline hydrogen peroxide. Journal of the American Chemical Society. Available at: [Link]
Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone: Professional Laboratory Handling and Disposal Guidelines Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone (CAS 56158-00-0) is a specialized sulfoximine derivative utilize...
Author: BenchChem Technical Support Team. Date: March 2026
Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone: Professional Laboratory Handling and Disposal Guidelines
Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone (CAS 56158-00-0) is a specialized sulfoximine derivative utilized as an intermediate in advanced organic synthesis and drug development[1]. Because this molecule contains a nitroaromatic moiety and a sulfoximine functional group, its disposal requires strict adherence to institutional Environmental Health and Safety (EHS) protocols. Improper disposal can lead to environmental contamination, and the compound's heteroatom density (nitrogen and sulfur) requires specific destruction parameters to prevent the release of toxic combustion byproducts[2].
This guide outlines the operational procedures for the safe segregation, handling, and final destruction of this compound in a professional laboratory setting.
Part 1: Chemical Profiling and Disposal Implications
Understanding the physicochemical properties of a compound is the first step in establishing a self-validating safety and disposal protocol. The structural features of dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone directly dictate its waste classification.
Contains nitrogen and sulfur heteroatoms. Combustion will yield hazardous nitrogen oxides (NOx) and sulfur oxides (SOx), necessitating disposal facilities equipped with advanced gas scrubbers[3].
Moderately lipophilic. If disposed of improperly in aqueous waste streams, it has the potential to persist in the environment and partition into organic matter.
Structural Class
Nitroaromatic / Sulfoximine
Nitroaromatics are chemically stable but can be energetically reactive under specific conditions. They must be kept isolated from strong reducing agents in waste streams to prevent exothermic reactions.
Part 2: Step-by-Step Laboratory Waste Segregation Protocol
The following methodology must be integrated into your laboratory's daily operational workflow. This protocol ensures that the compound is safely contained until it can be transferred to a certified hazardous waste contractor.
Step 1: Source Segregation and Compatibility Verification
Action: Collect all solid waste (including contaminated consumables like weigh boats and spatulas) and liquid waste containing dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone in dedicated, chemically compatible containers (e.g., High-Density Polyethylene - HDPE).
Causality: Nitroaromatic compounds must never be mixed with strong reducing agents, alkali metals, or strong bases in a single waste container. Segregation prevents unintended in-situ redox reactions that could lead to container pressurization or thermal runaway.
Step 2: Accurate RCRA / EHS Labeling
Action: Label the container explicitly as "Hazardous Waste - Toxic Organic (Contains Nitroaromatic and Sulfoximine Derivatives)." Include the CAS number (56158-00-0)[1].
Causality: Downstream waste contractors rely on accurate chemical inventories to determine the required incineration temperature and scrubber configurations. Vague labeling (e.g., "Organic Waste") can result in improper routing and incomplete destruction.
Step 3: Secondary Containment and Storage
Action: Store the sealed waste containers in secondary containment trays within a designated, ventilated hazardous waste accumulation area. Keep away from direct sunlight and heat sources.
Causality: Secondary containment captures any accidental breaches of the primary vessel, preventing environmental release and workplace exposure.
Step 4: Institutional Transfer
Action: Initiate a hazardous waste pickup request through your institution's EHS department.
Causality: Professional EHS departments coordinate with certified contractors who possess the legal permits and industrial infrastructure required to safely transport and destroy complex organic molecules.
Part 3: Mechanistic Principles of Final Destruction
The primary and most effective method for the final disposal of nitroaromatic compounds is high-temperature process incineration [3][4]. This is not a process that can be improvised in a standard laboratory; it requires industrial-scale facilities, such as commercial hazardous waste incinerators or specialized cement kilns[2].
High-Temperature Pyrolysis: The waste is injected into a combustion chamber operating at temperatures exceeding 1000°C to 1200°C with a prolonged residence time (often >2 seconds)[2]. This extreme thermal environment is required to provide the activation energy necessary to completely cleave the stable aromatic ring and the strong nitrogen-oxygen/sulfur-oxygen bonds.
Oxidation: Following pyrolysis, the molecular fragments are fully oxidized. The carbon and hydrogen are converted to CO₂ and H₂O.
Scrubbing of Heteroatoms: Because dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone contains sulfur and nitrogen, its oxidation produces SOx and NOx. The incinerator's exhaust must pass through alkaline wet scrubbers and catalytic reduction systems to neutralize these acidic and toxic gases before the effluent is released into the atmosphere[3].
Part 4: Waste Management Workflow Visualization
Workflow for the professional disposal and incineration of nitroaromatic laboratory waste.
BenchChem Technical Support Team. "1,5-Dihydroxy-4,8-dinitroanthraquinone: An Application Note and Laboratory Protocol" (Discussing general disposal pathways for nitroaromatic compounds). BenchChem.
MacDonald, L. P., et al. "Burning Chemical Wastes as Fuels in Cement Kilns." Journal of the Air Pollution Control Association (via Taylor & Francis Online).
Comprehensive Safety and Operational Guide for Handling Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Chemical Identity: Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone (CAS: 56158-00-0) In modern medicinal chemistry, sulfoximines are h...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Chemical Identity: Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone (CAS: 56158-00-0)
In modern medicinal chemistry, sulfoximines are highly valued for their structural stability, hydrogen-bonding capacity, and ability to act as bioisosteres for sulfones or sulfonamides [1]. However, when a lambda-6 sulfanone moiety is coupled with a 4-nitrophenyl group, the resulting compound introduces significant toxicological and reactive hazards. This guide provides the authoritative, causality-driven protocols required to handle this specific nitroaromatic sulfoximine safely.
Mechanistic Toxicology & Hazard Profile
To establish a truly safe operational environment, researchers must understand the causality behind the chemical's hazards rather than simply memorizing rules.
Methemoglobinemia Induction (Systemic Toxicity): Nitroaromatic compounds are inherently lipophilic. This chemical property allows them to rapidly penetrate the lipid bilayers of the stratum corneum (skin) or alveolar membranes (lungs). Once absorbed into the bloodstream, the nitro group undergoes enzymatic reduction. The resulting reactive intermediates oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin [2]. This structural change critically impairs the blood's oxygen-carrying capacity, leading to tissue hypoxia, cyanosis, and potentially fatal systemic toxicity.
Thermal and Chemical Instability: Nitroaromatics present a severe explosion risk if subjected to rapid heating, mechanical shock, or if reacted uncontrollably with strong reducing agents or caustic alkalis [3]. Furthermore, the synthesis and manipulation of sulfoximines often involve highly reactive intermediates (e.g., nitrenes or hypervalent iodine reagents) that require strict thermal control to prevent runaway exothermic decomposition [4].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is fundamentally insufficient for handling lipophilic nitroaromatics. The selection of barrier materials must account for the chemical's specific permeation kinetics.
PPE Category
Recommended Specification
Mechanistic Justification (Causality)
Replacement Protocol
Hand Protection
Viton® (Fluoroelastomer) or double-layered Nitrile (≥8 mil)
Nitroaromatics rapidly permeate standard latex and thin nitrile. Viton provides superior resistance to non-polar and aromatic permeation.
Discard immediately upon known contact or after 2 hours of continuous handling.
Eye/Face Protection
ANSI Z87.1 Splash-proof Goggles + Polycarbonate Face Shield
Protects ocular mucosa from highly irritating dust aerosols and potential micro-splashes during solvent dissolution.
Sanitize face shield post-use; dedicated goggles preferred.
Body Protection
Tyvek® disposable chemical suit or heavy-duty fluid-resistant lab coat
Prevents accumulation of electrostatically charged sulfoximine dust on woven cotton clothing, which can cause delayed dermal exposure.
Segregate as hazardous waste if visibly contaminated.
Prevents inhalation of fine crystalline dust, which bypasses the skin barrier and directly enters the highly vascularized pulmonary system.
Single-use; discard in solid hazardous waste.
Operational Workflow: Step-by-Step Methodology
Standard Operating Procedure (SOP): Reagent Preparation and Reaction Setup
This self-validating protocol outlines the safe dissolution and transfer of Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone for use in downstream cross-coupling or N-functionalization reactions.
Step 1: Environmental Pre-Clearance
Action: Verify the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm).
Validation: Do not rely solely on digital monitors. Visually confirm inward directional flow using a tissue strip taped to the bottom of the sash.
Action: Clear the hood of all incompatible materials, specifically strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) and strong bases.
Step 2: Enclosed Weighing
Action: Utilize an anti-static zero-stat gun on the weighing spatula and weigh boat prior to handling the chemical.
Causality: Nitroaromatic powders often carry static charges. Neutralizing the equipment prevents the sudden aerosolization and unexpected dispersion of toxic particulates into the user's breathing zone.
Action: Weigh the required mass of CAS 56158-00-0 inside the fume hood using an analytical balance equipped with a draft shield.
Step 3: Solvent Dissolution
Action: Transfer the solid to a dry, round-bottom flask equipped with a magnetic stir bar. Slowly add a compatible anhydrous solvent (e.g., Dichloromethane or N,N-Dimethylformamide) via syringe.
Critical Control: Do not apply external heat (e.g., heat guns) to accelerate dissolution. Nitroaromatics can undergo violent exothermic decomposition if localized hot spots form [3]. Allow the compound to dissolve under ambient stirring.
Step 4: Reaction Execution & Quenching
Action: Purge the reaction vessel with inert gas (Nitrogen or Argon) to displace oxygen, minimizing side-oxidation pathways.
Action: Upon reaction completion, quench the mixture slowly at 0°C. If unreacted nitroaromatic sulfoximine remains, avoid using highly basic aqueous quenches, which can trigger violent decomposition[3]. Use a mild buffer (e.g., saturated ammonium chloride).
Emergency Response & Disposal Plan
Dermal Exposure: Crucial Warning: Do not use organic solvents (like ethanol or acetone) to clean the skin. Solvents will exponentially increase the transdermal absorption rate of the nitroaromatic compound, driving the toxin directly into the bloodstream. Immediately flush the affected area with copious amounts of tepid water and mild soap for at least 15 to 20 minutes [5].
Spill Protocol: Never sweep dry powder. Cover the spill with damp absorbent pads to suppress dust generation. Carefully scoop the pads into a high-density polyethylene (HDPE) hazardous waste container using non-sparking tools.
Waste Segregation: Never dispose of nitroaromatic sulfoximines down the drain. Collect all organic waste, contaminated gloves, and weighing boats in a dedicated, clearly labeled "Toxic Organic Waste - Nitroaromatics" container.
Workflow Visualization
Operational workflow and emergency response logic for handling nitroaromatic sulfoximines.
References
Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides. Journal of the American Chemical Society.[Link]
Nitrobenzene Safety Data and Handling. Novachem.[Link]
Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. MDPI Molecules.[Link]
Nitrophenols | C6H7NO3 | CID 88473196 - Toxicity and First Aid. PubChem.[Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.